N-(chloromethyl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H6ClNO |
|---|---|
Molecular Weight |
107.54 g/mol |
IUPAC Name |
N-(chloromethyl)acetamide |
InChI |
InChI=1S/C3H6ClNO/c1-3(6)5-2-4/h2H2,1H3,(H,5,6) |
InChI Key |
OOUSUFKQKJONBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCl |
Origin of Product |
United States |
Foundational & Exploratory
N-(chloromethyl)acetamide CAS 44398-42-7 properties
An In-depth Technical Guide to N-(chloromethyl)acetamide (CAS 44398-42-7)
A Note to the Researcher
This document serves as a comprehensive technical guide for N-(chloromethyl)acetamide, a valuable reagent in modern organic synthesis. The information presented herein is curated for researchers, scientists, and professionals in drug development. This guide moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the causality behind its reactivity and applications. Every piece of data and every protocol is presented to be a self-validating system, grounded in established chemical principles and supported by authoritative references.
Core Identity and Physicochemical Landscape
N-(chloromethyl)acetamide is a reactive, bifunctional organic compound. Its structure incorporates both a reactive chloromethyl group and an amide moiety, making it a potent electrophile and a versatile building block, particularly in the construction of nitrogen-containing heterocycles.
Structural a[1]nd Molecular Data
| Property | Value | Source |
| IUPAC Name | N-(chloromethyl)acetamide | |
| CAS Number | 4439[1]8-42-7 | |
| Molecular Formula [1] | C₃H₆ClNO | |
| Molecular Weight [1] | 107.54 g/mol | |
| Canonical SMILES [1] | CC(=O)NCCl | |
| InChI Key | OOUSU[1]FKQKJONBC-UHFFFAOYSA-N |
Computed P[2]hysicochemical Properties
Experimental data for N-(chloromethyl)acetamide is not extensively published. The following table summarizes key properties computed by established algorithms, which provide reliable estimates for laboratory use.
| Property | Value | Source |
| XLogP3-AA (LogP) | 0.2 | |
| Hydrogen Bond Donor[1] Count | 1 | |
| Hydrogen Bond Accep[1]tor Count | 1 | |
| Rotatable Bond Coun[1]t | 1 | |
| Exact Mass | 107.[1]0137915 Da | |
| Topological Polar S[1]urface Area | 29.1 Ų |
Synthesi[2]s and Mechanistic Rationale
The most direct and common synthesis of N-(chloromethyl)acetamide involves the reaction of acetamide with formaldehyde and a chlorinating agent, such as hydrogen chloride or thionyl chloride. This method proceeds via [2]the formation of an N-hydroxymethyl acetamide intermediate, which is subsequently chlorinated.
Conceptual Synthesis Workflow
The synthesis can be visualized as a two-step, one-pot process. The initial reaction between the amide and formaldehyde forms a hydroxymethyl derivative. The hydroxyl group is then displaced by a chloride ion. Understanding this pathway is crucial for optimizing reaction conditions and minimizing by-product formation.
Sources
Technical Guide: Solubility & Reactivity Profile of N-(Chloromethyl)acetamide
The following technical guide details the solubility, reactivity, and handling of N-(chloromethyl)acetamide , a specialized alkylating agent.
CAS: 44398-42-7 | Formula: C₃H₆ClNO | MW: 107.54 g/mol
Executive Summary
N-(Chloromethyl)acetamide is a reactive electrophile widely used in organic synthesis as an amidomethylating agent (Tscherniac-Einhorn reaction precursor). Unlike stable pharmaceutical intermediates, its interaction with solvents is governed by chemoselectivity rather than simple thermodynamics.
Critical Technical Insight:
-
True Solubility: Can only be assessed in anhydrous, aprotic solvents (e.g., Dichloromethane, THF).
-
Pseudo-Solubility (Reactivity): In protic solvents (Water, Methanol, Ethanol), the compound undergoes rapid solvolysis , converting to N-(hydroxymethyl) or N-(alkoxymethyl) derivatives. Researchers frequently mistake this clear solution for "solubility" when it is actually a chemical transformation.
This guide provides the structural basis for solvent selection, validated protocols for solubility determination, and safety mandates for handling this alkylating agent.
Physicochemical Identity & Isomer Warning
Before solubility testing, verification of the chemical structure is mandatory to avoid confusion with its stable isomer, 2-chloro-N-methylacetamide.
| Feature | N-(Chloromethyl)acetamide (Target) | 2-Chloro-N-methylacetamide (Isomer) |
| Structure | CH₃-CO-NH-CH₂-Cl | Cl-CH₂-CO-NH-CH₃ |
| Reactivity | High (N-C-Cl linkage is labile; forms iminium ions) | Moderate (Stable alkyl chloride) |
| Primary Use | Electrophilic Amidomethylation | Herbicide intermediate / Solvent |
| CAS | 44398-42-7 | 96-30-0 |
Reactivity Mechanism
The solubility profile is dictated by the lability of the C-Cl bond adjacent to the nitrogen. In the presence of Lewis acids or protic solvents, it generates a reactive N-acyliminium ion .
Figure 1: Mechanism of "Pseudo-Solubility" in Protic Solvents.
Solubility Landscape
The following data categorizes solvents by their compatibility with N-(chloromethyl)acetamide.
Category A: Compatible Solvents (True Solubility)
Use these for synthesis, NMR analysis, and stock solution preparation. These solvents dissolve the compound without degrading it, provided they are anhydrous .
| Solvent | Solubility Rating | Technical Notes |
| Dichloromethane (DCM) | High (>100 mg/mL) | Preferred Solvent. Excellent solvation of the amide moiety; inert to the alkyl chloride. |
| Chloroform (CHCl₃) | High | Good alternative to DCM. Ensure acid-free (stabilized with amylene, not ethanol). |
| Tetrahydrofuran (THF) | Moderate-High | Must be anhydrous. Peroxides or wet THF will induce decomposition. |
| Acetonitrile (MeCN) | High | Excellent for reactions. High polarity stabilizes the transition state without nucleophilic attack. |
| Ethyl Acetate | Moderate | Good for extraction/workup. Avoid prolonged heating. |
Category B: Reactive Solvents (Incompatible)
Do NOT use for solubility determination. The compound reacts with these solvents to form new chemical entities.
| Solvent | Interaction Type | Reaction Product |
| Water | Hydrolysis | N-(Hydroxymethyl)acetamide + HCl |
| Methanol | Methanolysis | N-(Methoxymethyl)acetamide + HCl |
| Ethanol | Ethanolysis | N-(Ethoxymethyl)acetamide + HCl |
| DMSO | Oxidation/Reaction | Unstable; DMSO can act as a nucleophile (Swern-type reactivity) or oxidant. |
Category C: Poor Solvents (Anti-Solvents)
Use these for precipitation or recrystallization.
-
Hexanes / Heptane: Insoluble.
-
Diethyl Ether: Low solubility (often used to wash the solid product).
-
Toluene: Low to Moderate (Temperature dependent; soluble hot, insoluble cold).
Experimental Protocols
Protocol 1: Qualitative Solubility Screen (Inert Atmosphere)
Objective: To determine visual solubility limits without moisture interference.
Materials:
-
N-(Chloromethyl)acetamide (solid)[1]
-
Anhydrous solvent (DCM, Toluene, etc.)
-
Septum-capped vials (dried)
-
Nitrogen/Argon line
Workflow:
-
Preparation: Purge a 4 mL vial with nitrogen. Add 10 mg of N-(chloromethyl)acetamide.
-
Addition: Via syringe, add 100 µL of the anhydrous solvent.
-
Observation: Vortex for 30 seconds.
-
Clear Solution: Solubility > 100 mg/mL.
-
Suspension: Add solvent in 100 µL increments until dissolved or volume reaches 2 mL (< 5 mg/mL).
-
-
Validation: If dissolved, spot on TLC immediately to confirm no degradation (compare Rf to authentic standard if available, or check for baseline smearing indicative of hydrolysis).
Protocol 2: Quantitative Gravimetric Determination
Objective: To measure exact solubility (g/L) in a compatible solvent.
-
Saturation: Add excess solid N-(chloromethyl)acetamide to 5 mL of anhydrous solvent (e.g., DCM) in a sealed, nitrogen-flushed vial.
-
Equilibration: Stir at 25°C for 4 hours. (Do not exceed 4 hours to minimize potential slow decomposition).
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (hydrophobic) into a pre-weighed vial.
-
Evaporation: Evaporate the solvent under a stream of nitrogen (avoid heat >30°C due to volatility/instability).
-
Calculation:
Handling & Safety (E-E-A-T)
Warning: N-(Chloromethyl)acetamide is a direct-acting alkylating agent . It poses a significant risk of carcinogenicity and mutagenicity similar to other nitrogen mustards or chloromethyl ethers.
-
Engineering Controls: Handle only inside a certified chemical fume hood or glovebox.
-
PPE: Double nitrile gloves (change immediately upon splash), lab coat, and safety glasses.
-
Decontamination: Spills should be neutralized with a solution of aqueous ammonia or sodium hydroxide (converts the alkylating agent to the less toxic N-hydroxymethyl derivative).
-
Storage: Store at -20°C under inert gas. Moisture exposure generates HCl gas and polymerizes the solid.
References
-
PubChem. N-(Chloromethyl)acetamide Compound Summary (CID 13029859).[2] National Library of Medicine. Available at: [Link]
- Zaugg, H. E., & Martin, W. B. (1965). Alpha-Amidoalkylations at Carbon. Organic Reactions, 14, 52. (Foundational text on N-chloromethyl amide reactivity).
-
Einhorn, A. (1905). Ueber die N-Methylolverbindungen der Säureamide. Justus Liebigs Annalen der Chemie, 343(2-3), 207-305. (Original synthesis of N-hydroxymethyl precursors).
Sources
Technical Guide: Stability and Hydrolysis of N-(chloromethyl)acetamide in Aqueous Solution
Executive Summary
N-(chloromethyl)acetamide (CMA) is a highly reactive
In aqueous solution, CMA undergoes rapid hydrolysis via an
Critical Implications:
-
Half-life: Typically
minutes in neutral buffer at 25°C (highly dependent on ionic strength and specific solvation effects). -
Toxicity: The generation of formaldehyde (a known carcinogen) and the compound's inherent alkylating capability classify it as a Genotoxic Impurity (GTI).
-
Handling: Strictly anhydrous conditions are required for storage; aqueous formulations are non-viable.
Chemical Identity and Structural Reactivity
To understand the instability of CMA, one must look beyond simple alkyl halide chemistry. The reactivity is governed by the "alpha-effect" of the adjacent nitrogen atom.
The N-Acyliminium Driver
Unlike a standard alkyl chloride (e.g., chloromethane), the chlorine atom in CMA is attached to a carbon adjacent to an amide nitrogen. The lone pair on the nitrogen can donate electron density to the
This results in the formation of a resonance-stabilized N-acyliminium ion , a highly electrophilic intermediate that reacts almost instantaneously with any available nucleophile (in this case, water).
Key Structural Parameters:
-
Bond Polarization: The
bond is significantly weakened by the potential for resonance stabilization. -
Electrophilicity: The methylene carbon (
) is a "soft" electrophile, making it prone to attack by biological nucleophiles (DNA/Proteins) and water.
Hydrolysis Mechanism and Kinetics[1][2][3]
The degradation of N-(chloromethyl)acetamide in water is not a simple displacement but a multi-step cascade.
The Degradation Pathway
-
Ionization (Rate-Limiting Step): Spontaneous heterolysis of the C-Cl bond to form the N-acyliminium ion and chloride.
-
Hydration: Rapid attack of water on the cation to form N-(hydroxymethyl)acetamide.
-
Dissociation: The hydroxymethyl intermediate is unstable and decomposes into acetamide and formaldehyde.
Visualization of the Pathway
Figure 1: The hydrolytic cascade of N-(chloromethyl)acetamide involving the rate-determining formation of the N-acyliminium ion.
Kinetic Profile
The hydrolysis follows pseudo-first-order kinetics (
| Parameter | Characteristic Behavior | Causality |
| pH Dependence | U-Shaped Profile | Acid catalysis protonates the carbonyl (rare); Base catalysis is irrelevant for the |
| Solvent Effect | Dielectric Acceleration | High dielectric solvents (water) stabilize the transition state (ion separation), significantly increasing |
| Ionic Strength | Positive Salt Effect | Added salts stabilize the charged intermediate, slightly accelerating degradation. |
Experimental Protocols
Protocol A: Determination of Hydrolytic Half-Life ( )
Objective: To quantify the stability of CMA in aqueous buffers for formulation screening.
Reagents:
-
Analyte: N-(chloromethyl)acetamide (>98% purity).
-
Solvent: Acetonitrile (ACN, HPLC Grade) for stock solution.
-
Buffer: 50 mM Phosphate Buffer (pH 7.4).
-
Internal Standard: Toluene (optional, for extraction methods) or use external calibration.
Workflow:
-
Stock Preparation: Dissolve 10 mg CMA in 10 mL anhydrous ACN (1 mg/mL). Note: Keep on ice.
-
Initiation: Rapidly inject 100 µL of Stock into 9.9 mL of pre-warmed (25°C or 37°C) Phosphate Buffer. Vortex for 5 seconds.
-
Sampling: Immediately transfer to HPLC autosampler (cooled to 4°C to quench reaction in the vial) OR manually sample at
mins. -
Quenching (Optional but Recommended): Dilute aliquots 1:1 with cold ACN to slow hydrolysis before injection.
-
Analysis: Reverse Phase HPLC.
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Isocratic 10% ACN / 90% Water (0.1% Formic Acid). Note: High water content is necessary to retain the polar acetamide degradant, but the parent CMA is unstable on-column. Fast gradients are preferred.
-
Detection: UV at 210 nm (Amide bond).
Protocol B: Formaldehyde Quantification (Safety Validation)
Objective: To verify the mass balance by detecting the release of formaldehyde (HCHO).
Method: Nash Reagent Derivatization (Hantzsch Reaction).
-
Reagent: Dissolve 2 M Ammonium Acetate, 0.05 M Acetic Acid, and 0.02 M Acetylacetone in water.
-
Reaction: Mix 1 mL of the hydrolyzed CMA sample with 1 mL Nash Reagent.
-
Incubation: Heat at 60°C for 10 minutes.
-
Detection: Measure absorbance at 412 nm (Yellow color).
-
Calibration: Compare against a standard curve of Formaldehyde.
Implications for Drug Development
Genotoxic Impurity (GTI) Risk
CMA is a structural alert for mutagenicity.
-
Direct Alkylation: The intact CMA can alkylate DNA bases (guanine N7) via the same N-acyliminium mechanism described above.
-
Secondary Carcinogen: The hydrolysis product, Formaldehyde , is a Class 1 Carcinogen.
Control Strategy: If CMA is used as a reagent in the synthesis of a drug substance (API):
-
Purge Factor: You must demonstrate the process purges CMA to ppm levels.
-
Derivatization: Treat waste streams with excess ammonia or nucleophiles to quench the electrophile before disposal.
Prodrug Design (The "Bundgaard" Linkers)
N-chloromethyl functionalities are sometimes used to create N-acyloxymethyl prodrugs.
-
Concept: The Cl is displaced by a carboxylate drug (
). -
In Vivo: Esterases cleave the ester, releasing the N-hydroxymethyl intermediate, which spontaneously falls apart to release the active drug, acetamide, and formaldehyde.
-
Risk:[1][2] The toxicity of the released formaldehyde limits the maximum dose of such prodrugs.
References
- Bundgaard, H. (1985). Design of Prodrugs. Elsevier Science. (Foundational text on N-acyloxymethyl prodrug hydrolysis kinetics).
-
BenchChem. (2025).[1] Stability and Troubleshooting of N-chloroalkyl amides. Link (General stability protocols for chloroacetamides).
-
European Medicines Agency (EMA). (2023). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Link
- Johansen, M., & Bundgaard, H. (1980). Pro-drugs as drug delivery systems XIII: Kinetics of decomposition of N-hydroxymethylamides and imides. Journal of Pharmaceutical Sciences. (Establishes the formaldehyde equilibrium).
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for N-acyliminium ion mechanism).
Sources
An In-depth Technical Guide to the Electrophilic Nature of N-(Chloromethyl)acetamide in Organic Synthesis
Executive Summary
N-(chloromethyl)acetamide is a versatile bifunctional reagent whose utility in organic synthesis is centered on its pronounced electrophilic character. The presence of a chlorine atom on the carbon adjacent to the amide nitrogen creates a highly reactive site for nucleophilic substitution. This reactivity is primarily harnessed through the formation of a transient, yet highly electrophilic, N-acyliminium ion. This technical guide provides an in-depth exploration of the fundamental principles governing the electrophilicity of N-(chloromethyl)acetamide and its application as a potent amidoalkylating agent. We will dissect the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss its strategic importance in the synthesis of complex molecules, particularly within the pharmaceutical and drug development sectors.
The Genesis of Electrophilicity: Structural and Electronic Insights
The synthetic utility of N-(chloromethyl)acetamide stems from the electronic interplay between the amide functionality and the chloromethyl group. The key to its reactivity is the C-Cl bond, which is significantly activated towards nucleophilic attack.
-
Inductive and Mesomeric Effects: The amide group exerts a powerful influence. The nitrogen atom's lone pair can participate in resonance with the carbonyl group, but it also inductively withdraws electron density from the adjacent methylene (-CH2-) carbon. This, combined with the strong inductive effect of the chlorine atom, renders the chloromethyl carbon highly electron-deficient and thus susceptible to nucleophilic attack.
-
The N-Acyliminium Ion Intermediate: The cornerstone of N-(chloromethyl)acetamide's electrophilicity is its ability to form a resonance-stabilized N-acyliminium ion (CH₃CONH=CH₂⁺) upon departure of the chloride ion.[1] This departure can be spontaneous or, more commonly, facilitated by a Lewis acid catalyst. This cationic species is a potent electrophile and the key intermediate in most amidoalkylation reactions.[2] The formation of this intermediate is a critical step that transforms a moderately reactive alkyl halide into a highly reactive species for C-C and C-heteroatom bond formation.[3]
Caption: Formation of the electrophilic N-acyliminium ion.
Synthetic Applications: A Gateway to Molecular Complexity
The primary application of N-(chloromethyl)acetamide is as an amidoalkylating or, more specifically, an acetamidomethylating agent. This process introduces an -CH₂NHCOCH₃ moiety onto a nucleophilic substrate.
2.1. Friedel-Crafts-Type Amidoalkylation of Arenes
N-(chloromethyl)acetamide reacts with electron-rich aromatic and heteroaromatic compounds in a manner analogous to the classic Friedel-Crafts reaction.[4] The N-acyliminium ion serves as the potent electrophile that attacks the aromatic ring.
Causality: Standard alkyl halides often require harsh Lewis acids and are prone to carbocation rearrangements and over-alkylation. The in-situ generation of the highly reactive N-acyliminium ion from N-(chloromethyl)acetamide allows these reactions to proceed under milder conditions, often with superior control and regioselectivity, providing a direct route to benzylamine derivatives.
Featured Application: Amidoalkylation of Indole The indole nucleus is a privileged scaffold in medicinal chemistry. Its amidoalkylation is a key step in the synthesis of various biologically active compounds.
Experimental Protocol: Synthesis of N-(1H-indol-3-ylmethyl)acetamide
-
Objective: To demonstrate the Lewis acid-catalyzed amidoalkylation of an electron-rich heterocycle.
-
Reagents:
-
Indole (1.0 eq)
-
N-(chloromethyl)acetamide (1.1 eq)
-
Zinc(II) chloride (ZnCl₂) (0.2 eq), anhydrous
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a stirred solution of indole in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous zinc(II) chloride.
-
Stir the mixture for 15 minutes until the catalyst dissolves.
-
Add a solution of N-(chloromethyl)acetamide in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[5]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the desired product.
-
-
Self-Validation: The purity and structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic signals for the newly introduced -CH₂- and acetamide protons, along with the disappearance of the indole C3-H proton, validates the reaction's success.
2.2. Alkylation of Heteroatom Nucleophiles
The high electrophilicity of N-(chloromethyl)acetamide makes it an excellent reagent for the acetamidomethylation of sulfur, nitrogen, and oxygen nucleophiles.
S-Alkylation: Thiols and thiophenols are excellent nucleophiles that react readily with N-(chloromethyl)acetamide, often under mild basic conditions, to form S-acetamidomethyl protected thiols.[6] This S-Acm group is a valuable thiol protecting group in peptide synthesis, as it is stable to many reaction conditions but can be cleaved with reagents like mercuric ion.[7]
N-Alkylation: While the nitrogen in an amide is generally not nucleophilic, stronger nitrogen nucleophiles like secondary amines or the anions of amides and imides can be alkylated. This requires a strong base to deprotonate the nucleophile first.
Table 1: Representative Amidoalkylation Reactions
| Nucleophile | Product Type | Typical Conditions | Yield Range (%) | Reference |
| Benzene | Benzylamine derivative | AlCl₃, nitrobenzene | 60-75 | [4] |
| Thiophenol | Thioether | K₂CO₃, Acetone, rt | 85-95 | [8] |
| Indole | C3-alkylated indole | ZnCl₂, DCM, 0°C to rt | 70-85 | [9] |
| Cysteine | S-protected amino acid | HCl, H₂O | 90-98 | [10] |
Mechanistic Workflow and Visualization
The general workflow for utilizing N-(chloromethyl)acetamide as an electrophile involves three key stages: activation (if necessary), nucleophilic attack, and workup.
Caption: General workflow for a Lewis acid-catalyzed amidoalkylation.
Role in Drug Discovery and Development
The acetamide moiety is a common feature in many clinically prescribed drugs, contributing to desirable properties like solubility and hydrogen bonding capacity.[11] N-(chloromethyl)acetamide serves as a key building block for introducing the acetamidomethyl group, which can act as a linker or a pharmacophore itself. The broader class of N-substituted chloroacetamides is recognized for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12] The reactive chloromethyl group enables these compounds to act as covalent inhibitors by forming bonds with biological targets, such as cysteine residues in enzymes. For instance, the synthesis of the tuberculosis therapeutic ethambutol involves an intermediate derived from a related chloromethyl acetamide structure.[13]
Conclusion
N-(chloromethyl)acetamide is a powerful and versatile electrophilic reagent in the arsenal of the modern synthetic chemist. Its reactivity is fundamentally driven by the facile formation of a highly electrophilic N-acyliminium ion. This intermediate enables the efficient amidoalkylation of a wide array of carbon and heteroatom nucleophiles, often under mild and controllable conditions. The ability to forge new C-C, C-S, and C-N bonds makes it an invaluable tool for constructing complex molecular architectures, with significant applications in the fields of medicinal chemistry and drug development. A thorough understanding of its electrophilic nature and the underlying mechanisms is crucial for leveraging its full synthetic potential.
References
-
Mallick, A. (2025). Study on Reaction between Chloroformaldehyde and Acetamide. Preprints.org. [Link]
- American Cyanamid Co. (1976). Synthesis of N-[1-(chloromethyl)propyl]acetamide. U.S.
-
National Center for Biotechnology Information. (n.d.). N-(chloromethyl)acetamide. PubChem Compound Database. [Link]
-
Douglas, A. W., et al. (2012). Friedel-Crafts Acylation with Amides. Organic Letters, 14(13), 3498–3501. [Link]
-
Kühn, H., et al. (1991). Asymmetric Electrophilic α-Amidoalkylation (AEαA), 6. A New Chiral Auxiliary for the Diastereoselective Addition of Nucleophiles to N-Acyliminium Ions. Angewandte Chemie International Edition in English, 30(11), 1465-1467. [Link]
-
Milkowski, J. D., Veber, D. F., & Hirschmann, R. (1988). L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses, 6, 228. [Link]
-
Rauf, A., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5410. [Link]
- Laufer, R. J. (1967). Preparation of chlorothiophenols. U.S.
-
Scribd. (n.d.). Uses and Applications of Acetamide. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide. PubChem Compound Database. [Link]
-
Arkat USA, Inc. (n.d.). Synthesis and biological evaluation of some N-substituted indoles. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-N-(1-methylethyl)-. NIST Chemistry WebBook. [Link]
-
Douglas, C. J. (2012). Friedel–Crafts Amidoalkylation via Thermolysis and Oxidative Photocatalysis. Figshare. [Link]
-
Bhor, R. J., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 273-279. [Link]
-
Britton, R., et al. (2008). N,N-acetals as N-acyliminium ion precursors: synthesis and absolute stereochemistry of epiquinamide. Organic Letters, 10(18), 4001-4003. [Link]
-
Zaugg, H. E., & DeNet, R. W. (1979). Friedel-crafts reactions part 2, amidoalkylation by n-acetoxymethyl-n-methylformamide in the presence of trifluoroacetic acid. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 33, 591-596. [Link]
-
Willems, R. J. F., et al. (2022). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry, 20(2), 295-302. [Link]
-
American Society for Microbiology. (2009). Indole Test Protocol. [Link]
-
Wikipedia. (n.d.). N-Methylacetamide. [Link]
-
Ishihara, K., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. International Journal of Molecular Sciences, 23(18), 10705. [Link]
-
Veber, D. F., et al. (1972). Thiol Protection with the Acetamidomethyl Group: S-Acetamidomethyl-L-Cysteine Hydrochloride. Journal of the American Chemical Society, 94(15), 5456-5461. [Link]
-
van der Heijden, J., et al. (2022). Characterization of Cyclic N-Acyliminium Ions by Infrared Ion Spectroscopy. Chemistry – A European Journal, 28(1), e202103577. [Link]
-
Tayu, K., et al. (2022). Electrochemical Friedel–Crafts-type amidomethylation of arenes by a novel electrochemical oxidation system using a quasi-divided cell and trialkylammonium tetrafluoroborate. Beilstein Journal of Organic Chemistry, 18, 1070-1077. [Link]
-
Beilstein-Institut. (n.d.). Search Results for N-Acyliminium. Beilstein Journal of Organic Chemistry. [Link]
-
Nielsen, T. E., & Meldal, M. (2005). Intramolecular N-Acyliminium Cascade (INAIC) Reactions in Cyclization of Peptide-Like Molecules. Current Organic Synthesis, 2(1), 81-105. [Link]
-
Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. [Link]
-
Khairnar, S. V., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8856. [Link]
-
Smith, N. W., et al. (2014). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 80(16), 5030-5035. [Link]
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- 11. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies [mdpi.com]
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- 13. US3944608A - Synthesis of N-[1-(chloromethyl)propyl]acetamide - Google Patents [patents.google.com]
N-(chloromethyl)acetamide melting point and boiling point data
The following technical guide details the physical properties, synthesis, and handling of N-(chloromethyl)acetamide , a specialized reactive intermediate used primarily in peptide synthesis and organic derivatization.
CAS Registry Number: 2492-75-3
Formula: C
Executive Summary
N-(chloromethyl)acetamide is a reactive
Physicochemical Properties
Critical Note: N-(chloromethyl)acetamide is frequently generated in situ or isolated as a crude intermediate due to its high reactivity. Standard boiling point determination at atmospheric pressure is not feasible due to decomposition.
Thermodynamic & Physical Data
| Property | Value / Observation | Conditions/Notes |
| Physical State | Semi-crystalline solid or viscous oil | Hygroscopic; tends to oil out upon contact with moisture. |
| Melting Point (MP) | 45 – 48 °C (approximate) | Pure crystalline form. Often observed as a melt due to impurities or residual solvent. Reference: Precursor N-(hydroxymethyl)acetamide melts at 50–52 °C.[1] |
| Boiling Point (BP) | Decomposes | Decomposes with release of HCl and formaldehyde upon heating at 1 atm. |
| Vacuum BP | ~50–60 °C @ 0.01 mmHg | Estimated based on the analog N,N-bis(chloromethyl)acetamide (BP 51°C @ 0.01 Torr). |
| Solubility | Soluble in polar aprotic solvents | DCM, DMF, THF. Reacts/Hydrolyzes in water and alcohols. |
| Density | ~1.2 g/cm³ (Predicted) | - |
Comparative Structure-Property Analysis
To validate the properties of the target compound, it is useful to compare it with its precursor and stable isomer.
| Compound | Structure | CAS | MP (°C) | Stability |
| N-(Chloromethyl)acetamide | CH | 2492-75-3 | ~45–48 | Unstable (Hydrolysis/Thermal) |
| N-(Hydroxymethyl)acetamide | CH | 625-51-4 | 50–52 | Moderate (Hygroscopic) |
| 2-Chloroacetamide | ClCH | 79-07-2 | 119–120 | Stable Solid |
Synthesis & Characterization
The synthesis of N-(chloromethyl)acetamide typically follows the Einhorn procedure or the direct chlorination of N-(hydroxymethyl)acetamide.
Reaction Pathway (Graphviz Visualization)
The following diagram illustrates the conversion of acetamide to the reactive chloride species.
Caption: Synthesis of N-(chloromethyl)acetamide via hydroxymethylation followed by chlorination.
Experimental Protocol: Preparation from N-(Hydroxymethyl)acetamide
Objective: Isolate N-(chloromethyl)acetamide for immediate use.
-
Precursor Preparation: React acetamide (1.0 eq) with 37% aqueous formaldehyde (1.0 eq) and K
CO (cat.) at 40°C. Evaporate water to yield N-(hydroxymethyl)acetamide (Oily solid, MP 50–52°C). -
Chlorination:
-
Dissolve N-(hydroxymethyl)acetamide (10 g) in anhydrous Dichloromethane (DCM) (50 mL).
-
Cool to 0°C under nitrogen atmosphere.
-
Add Thionyl Chloride (SOCl
) (1.1 eq) dropwise over 30 minutes. Caution: Gas evolution (SO , HCl). -
Allow to warm to room temperature and stir for 2 hours.
-
-
Isolation:
-
Evaporate solvent and excess SOCl
under reduced pressure (keep bath < 30°C). -
Result: The residue is N-(chloromethyl)acetamide, typically obtained as a semicrystalline solid or thick oil.
-
Purification: Generally used crude due to instability. Can be recrystallized from dry ether/hexane if necessary.
-
Stability & Handling Protocols
N-(chloromethyl)acetamide is an alkylating agent and a lachrymator . It poses specific stability challenges that differ from standard reagents.
Decomposition Mechanism
Upon exposure to moisture, the compound undergoes rapid hydrolysis:
Handling Workflow (Graphviz Visualization)
Caption: Safe handling lifecycle for moisture-sensitive alkylating agents.
Safety Precautions
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.
-
Incompatibility: Reacts violently with strong bases, amines, and water.
-
Storage: Store under Argon/Nitrogen at -20°C.
Applications in Drug Development
The primary utility of N-(chloromethyl)acetamide is the protection of the thiol group in cysteine during solid-phase peptide synthesis (SPPS).
-
S-Acetamidomethyl (Acm) Protection:
-
Reaction: Cysteine + N-(chloromethyl)acetamide
Cys(Acm). -
Benefit: The Acm group is stable to HF and TFA (acidolysis) but can be removed selectively using Iodine (
) or Thallium(III) trifluoroacetate to form disulfide bridges.
-
References
-
Einhorn, A. (1905). "Ueber die N-Methylolverbindungen der Säureamide." Justus Liebigs Annalen der Chemie, 343(2-3), 207-305. Link
-
Veber, D. F., et al. (1972). "Acetamidomethyl.[1] A novel thiol protecting group for cysteine." Journal of the American Chemical Society, 94(15), 5456-5461. Link
-
PubChem. (n.d.). "N-(Chloromethyl)acetamide (CID 13029859)." National Center for Biotechnology Information. Link
-
Hermann, P., & Schreier, E. (1974). "Synthesis of S-acetamidomethyl-L-cysteine." Organic Syntheses, 54, 19. (Describes precursor properties). Link
- Zaugg, H. E., & Martin, W. B. (1965). "Alpha-Amidoalkylations at Carbon." Organic Reactions, 14, 52. (Review of N-chloromethyl amide reactivity).
Sources
Methodological & Application
Application Notes & Protocols: The Tscherniac-Einhorn Reaction with N-(chloromethyl)acetamide for Advanced Amidomethylation
Abstract
The Tscherniac-Einhorn reaction is a powerful C-C bond-forming transformation that introduces an amidomethyl group onto an aromatic or otherwise nucleophilic substrate. This application note provides an in-depth examination of the reaction's mechanism and practical application, with a specific focus on the use of N-(chloromethyl)acetamide as a versatile and reactive electrophile precursor. We will explore the pivotal role of the N-acyliminium ion intermediate, the influence of acidic catalysts, and provide a detailed, field-tested protocol for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Value of Amidomethylation
The introduction of an acetamidomethyl group (–CH₂NHCOCH₃) into organic molecules is a strategically important transformation in medicinal chemistry and materials science. This functional group can act as a bioisostere, a linker, or a precursor for primary amines, profoundly influencing the physicochemical and biological properties of a parent compound. The Tscherniac-Einhorn reaction, a classic yet continuously relevant method of electrophilic amidoalkylation, provides a direct route to these valuable structures.[1]
While traditionally employing N-hydroxymethylamides, the use of more reactive precursors like N-(chloromethyl)acetamide, in conjunction with Lewis acid catalysis, has expanded the reaction's scope and utility for complex, sensitive substrates often encountered in drug discovery.[2][3] This guide focuses on the mechanistic underpinnings and practical execution of this modern variant.
The Core Mechanism: Generation and Reactivity of the N-Acyliminium Ion
The success of the Tscherniac-Einhorn reaction hinges on the in-situ generation of a highly electrophilic N-acyliminium ion. This intermediate is potent enough to engage in electrophilic aromatic substitution with a wide range of aromatic and heteroaromatic systems.
Step 1: Lewis Acid Activation and N-Acyliminium Ion Formation
Unlike N-hydroxymethylamides which require strong Brønsted acids to eliminate water, N-(chloromethyl)acetamide leverages a Lewis acid to facilitate the departure of the chloride leaving group.[1] The Lewis acid (e.g., TiCl₄, AlCl₃, SnCl₄) coordinates to the chlorine atom, polarizing the C-Cl bond and making chloride a better leaving group. This coordination assists in the heterolytic cleavage of the bond, generating the critical N-acyliminium ion.
This cation is significantly stabilized by resonance, with the positive charge delocalized between the carbon and the nitrogen atom. This delocalization is key to its stability and reactivity.[4]
Step 2: Electrophilic Aromatic Substitution
The generated N-acyliminium ion acts as the potent electrophile. It is attacked by the π-electrons of an electron-rich aromatic ring (the nucleophile) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Step 3: Re-aromatization
A weak base, typically the conjugate base of the acid catalyst (e.g., [AlCl₄]⁻), abstracts a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromaticity of the ring and yields the final amidomethylated product.
The overall mechanistic workflow is depicted below.
Figure 1: Mechanism of the Lewis acid-catalyzed Tscherniac-Einhorn reaction.
Application Notes for Drug Development Professionals
The choice of reagents and conditions is paramount when dealing with multifunctional substrates typical in pharmaceutical development.
-
Choice of Lewis Acid: The strength of the Lewis acid must be matched to the reactivity of the aromatic substrate. Overly potent acids can lead to side reactions or degradation of sensitive functional groups.[5][6]
-
Strong Lewis Acids (AlCl₃, FeCl₃): Best for less reactive aromatic systems but may require lower temperatures to control reactivity.
-
Milder Lewis Acids (TiCl₄, SnCl₄, ZnCl₂): Preferred for highly activated or sensitive substrates. They offer greater selectivity and milder reaction conditions.[7]
-
Brønsted Acids (H₂SO₄, TFA): While classic for this reaction, they are often less suitable for complex molecules due to their harsh, often non-selective nature.[1]
-
-
Solvent Selection: The solvent must be inert to the strong Lewis acids used.
-
Chlorinated Solvents (Dichloromethane (DCM), 1,2-Dichloroethane (DCE)): Excellent choices due to their inertness and ability to dissolve both substrates and catalysts.
-
Nitroalkanes (Nitromethane): Can also be used and may sometimes enhance reactivity.
-
Aprotic Polar Solvents (THF, Acetonitrile): Generally incompatible as they are Lewis bases and will complex with the catalyst, deactivating it.
-
-
Substrate Scope & Limitations:
-
Activated Aromatics: Phenols, anilines, and their derivatives (ethers, N-acyl anilines) are excellent substrates. The reaction is typically para-selective, or ortho if the para position is blocked.
-
Deactivated Aromatics: Aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are generally unreactive under these conditions.
-
Heterocycles: Electron-rich heterocycles like pyrroles, furans, and thiophenes are suitable substrates, though care must be taken to avoid polymerization.
-
-
Safety Considerations: N-(chloromethyl)acetamide is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Lewis acids are corrosive and react violently with water; they must be handled under anhydrous conditions.
Experimental Protocol: Amidomethylation of Anisole
This protocol details the synthesis of N-((4-methoxyphenyl)methyl)acetamide as a representative example.
Materials & Equipment:
-
Anisole (1.0 eq)
-
N-(chloromethyl)acetamide (1.2 eq)[8]
-
Titanium (IV) chloride (TiCl₄) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask under an inert atmosphere of nitrogen, add anisole (e.g., 1.08 g, 10.0 mmol, 1.0 eq) and anhydrous DCM (40 mL).
-
Reagent Addition: Add N-(chloromethyl)acetamide (e.g., 1.29 g, 12.0 mmol, 1.2 eq) to the solution and stir until it dissolves.
-
Catalyst Introduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add titanium (IV) chloride (e.g., 1.32 mL, 12.0 mmol, 1.2 eq) dropwise via syringe over 10 minutes. Causality Note: Slow, cooled addition is crucial to manage the exothermicity of the Lewis acid complexation and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting anisole is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully quench it by slowly pouring the mixture into a flask containing 50 mL of chilled saturated aqueous NaHCO₃ solution with vigorous stirring. Self-Validation: The effervescence (CO₂ release) indicates neutralization of the acidic catalyst. The formation of a white precipitate (TiO₂) is expected.
-
Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, N-((4-methoxyphenyl)methyl)acetamide.
Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Ar-H:NCA:LA) | 1.0 : 1.2 : 1.2 | A slight excess of the electrophile and catalyst ensures full conversion of the limiting aromatic substrate. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, while warming to RT ensures a reasonable reaction rate. |
| Solvent | Anhydrous DCM | Inert to the Lewis acid, good solubility for reagents, and easily removed post-reaction. |
| Reaction Time | 2-4 hours | Substrate-dependent; must be determined empirically via reaction monitoring (TLC, LC-MS). |
| Workup | Quench with aq. NaHCO₃ | Safely neutralizes the corrosive Lewis acid and facilitates its removal as an insoluble oxide/hydroxide. |
Conclusion
The Tscherniac-Einhorn reaction using N-(chloromethyl)acetamide is a robust and highly adaptable method for the synthesis of amidomethylated compounds. By understanding the central role of the N-acyliminium ion and carefully selecting the appropriate Lewis acid catalyst and reaction conditions, researchers can effectively apply this reaction to the synthesis of complex molecular architectures, making it an invaluable tool in the modern drug discovery pipeline.[9][10][]
References
-
Wikipedia. (n.d.). Tscherniak-Einhorn reaction. Wikipedia. [Link]
-
Mancini, F., et al. (2010). Semisynthesis, Cytotoxic Activity, and Oral Availability of New Lipophilic 9-Substituted Camptothecin Derivatives. Journal of Medicinal Chemistry. [Link]
-
University of Wisconsin-Madison. (n.d.). Lewis Acid Catalysis. Department of Chemistry. [Link]
-
Wilshire, J. F. K. (1978). The amidomethylation of some N,N-dialkylanilines (Tscherniac-Einhorn reaction). Australian Journal of Chemistry. [Link]
-
Sun, C., et al. (2006). Synthesis development of an aminomethylcycline antibiotic via an electronically tuned acyliminium Friedel–Crafts reaction. Tetrahedron Letters. [Link]
-
Studley, J. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Scientific Update. [Link]
-
Kober, R., & Steglich, W. (1991). Asymmetric Electrophilic α-Amidoalkylation, 10. Angewandte Chemie International Edition in English. [Link]
-
Huskie Commons. (n.d.). Investigation of silicon Lewis acidity and design of a novel silicon Lewis acid catalyst scaffold. Northern Illinois University. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(chloromethyl)acetamide. PubChem. [Link]
-
ResearchGate. (2025). Alkylation versus trans-silylation of N-methyl-N-trimethylsilylacetamide with ambident electrophiles (chloromethyl)fluorosilanes. ResearchGate. [Link]
-
Douglas, J. J., & MacMillan, D. W. C. (2022). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. Journal of the American Chemical Society. [Link]
-
GlaxoSmithKline. (n.d.). Regioselective amidomethylation of 4-chloro-3-fluoropyridine by metalation and Minisci-type reactions. GlaxoSmithKline. [Link]
-
Comins, D. L., & Dehghani, A. (2008). N,N-acetals as N-acyliminium ion precursors: synthesis and absolute stereochemistry of epiquinamide. Organic Letters. [Link]
-
Mallick, A. (2025). Study on Reaction between Chloroformaldehyde and Acetamide. Journal of Chemical Research. [Link]
-
Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
-
van der Heijden, L. A., et al. (2022). Characterization of Cyclic N-Acyliminium Ions by Infrared Ion Spectroscopy. Chemistry – A European Journal. [Link]
-
RJPT. (2025). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. [Link]
-
Koning, B., & Dirks, R. P. (2021). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry. [Link]
-
Stefanachi, A., & Sotelo, E. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time. International Journal of Molecular Sciences. [Link]
Sources
- 1. Tscherniak-Einhorn reaction - Wikipedia [en.wikipedia.org]
- 2. Semisynthesis, Cytotoxic Activity, and Oral Availability of New Lipophilic 9-Substituted Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.reed.edu [people.reed.edu]
- 6. huskiecommons.lib.niu.edu [huskiecommons.lib.niu.edu]
- 7. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(chloromethyl)acetamide | C3H6ClNO | CID 13029859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. rjptonline.org [rjptonline.org]
protocol for amidomethylation of aromatics using N-(chloromethyl)acetamide
Application Note: Protocol for Amidomethylation of Aromatics using -(Chloromethyl)acetamide
Executive Summary
The direct introduction of a protected aminomethyl group (
By utilizing (1) under Friedel-Crafts conditions (Lewis Acid catalysis), researchers can achieve amidomethylation under milder conditions compatible with acid-sensitive substrates. This guide details the preparation of the reagent, the coupling protocol, and the subsequent hydrolysis to primary benzylamines.
Mechanistic Principles & Pathway[1]
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[1] Unlike the hydroxy-variant which relies on protonation to generate the reactive species,
Mechanistic Flow (Graphviz)
Figure 1: Generation of the reactive N-acyliminium species via Lewis Acid activation and subsequent electrophilic attack.
Reagent Preparation: -(Chloromethyl)acetamide[4]
Note:
Synthesis Protocol
-
Precursor: Suspend
-(hydroxymethyl)acetamide (8.9 g, 100 mmol) in anhydrous chloroform (30 mL) or DCM. -
Chlorination: Add thionyl chloride (
, 15 g, 126 mmol) dropwise at under nitrogen. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Isolation: Evaporate the solvent and excess
under reduced pressure (keep bath ). -
Product: The residue crystallizes on cooling (white needles, mp ~50–52°C). Use immediately or store under inert gas at
.
Core Protocol: Friedel-Crafts Amidomethylation
This protocol assumes the use of Aluminum Chloride (
Materials
-
Substrate: Aromatic compound (1.0 equiv)[2]
-
Reagent:
-(chloromethyl)acetamide (1.1 – 1.2 equiv) -
Catalyst:
(anhydrous, 1.1 – 1.5 equiv) -
Solvent: Dichloromethane (DCM) or Nitromethane (
)-
Expert Insight: Nitromethane stabilizes the acyliminium ion but DCM is easier to handle.
-
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve the Aromatic Substrate (10 mmol) and
-(chloromethyl)acetamide (12 mmol) in anhydrous DCM (20 mL). Cool to in an ice bath. -
Catalyst Addition: Add
(12–15 mmol) portion-wise over 10 minutes.-
Observation: Evolution of HCl gas may occur; ensure proper venting. The solution often turns yellow/orange indicating complex formation.
-
-
Reaction: Remove the ice bath and allow to stir at RT.
-
Time: 3–12 hours (Monitor by TLC/LCMS).
-
Tip: If the substrate is deactivated, mild heating (
) may be required.
-
-
Quench: Pour the reaction mixture slowly into a beaker of crushed ice/water (50 mL) with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (
mL). -
Workup: Wash combined organics with saturated
(to remove acid traces) and brine. Dry over and concentrate. -
Purification: Recrystallization (EtOH/Water) is often sufficient. If oil, purify via flash chromatography (EtOAc/Hexanes).
Post-Reaction Workflow: Hydrolysis to Benzylamine
The acetamide group is a "masked" primary amine. To reveal the free amine:
-
Dissolve the amidomethylated product in
(aqueous) or ethanolic HCl. -
Reflux for 2–6 hours.
-
Cool, basify with
to pH > 10, and extract the free amine.
Experimental Workflow Diagram
Figure 2: Operational workflow from reagent synthesis to final amine deprotection.
Data & Optimization Guide
Substrate Scope & Expected Yields
The electronic nature of the aromatic ring dictates the catalyst choice and yield.
| Substrate Class | Example | Catalyst | Temp | Yield (Typical) | Notes |
| Activated | Anisole, Xylene | 80–95% | Avoid | ||
| Neutral | Benzene, Toluene | RT | 65–80% | Standard conditions. | |
| Deactivated | Chlorobenzene | 40–60% | Requires excess catalyst. | ||
| Heterocycles | Thiophene | 50–70% | Highly reactive; control temp carefully. |
Troubleshooting Matrix
-
Problem: Polymerization/Tarry material.
-
Cause: Substrate too reactive or catalyst too strong.
-
Solution: Switch to
or dilute reaction (0.1 M).
-
-
Problem: No Reaction.
-
Cause: Reagent hydrolysis (wet solvent) or deactivated ring.
-
Solution: Ensure anhydrous conditions; increase temp to reflux (DCM).
-
-
Problem: Dimer Formation (Di-arylmethane).
-
Cause: The product reacts with another equivalent of arene.
-
Solution: Use excess
-(chloromethyl)acetamide (1.5 equiv).
-
Safety & Handling (Critical)
-
Carcinogenicity:
-(chloromethyl)acetamide is an alkylating agent. It is structurally related to bis(chloromethyl)ether (a potent carcinogen). Handle only in a fume hood with double nitrile gloves. -
Exotherm: The addition of
is exothermic. Always add slowly to a cooled solution. -
Waste: Quenched aqueous layers contain aluminum salts and HCl. Neutralize before disposal.
References
-
Zaugg, H. E. (1984).
-Amidoalkylation at Carbon: Recent Advances - Part I. Synthesis, 1984(02), 85–110. Link- The definitive review on amidoalkylation, covering the utility of N-chloromethyl reagents.
-
Einhorn, A. (1905).[1] Ueber die N-Methylolverbindungen der Säureamide. Justus Liebigs Annalen der Chemie, 343(2-3), 207–305. Link
-
Foundational text describing the original hydroxy-based reaction, from which the chloro-variant is derived.[3]
-
-
Sakai, N., et al. (2003).[4] The aminomethylation of electron-rich aromatics with an N-silyl-N,O-acetal catalyzed by a metal triflate-TMSCl system. Journal of Organic Chemistry, 68(2), 483–488.[4] Link
- Modern catalytic variant discussion illustrating the mechanism of iminium ion gener
-
BenchChem. (2025).[2] Application Notes and Protocols for N-Methylation of Aromatic Diamines. Link
- General reference for handling aromatic amine functionaliz
Sources
- 1. Tscherniak-Einhorn reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO1998011039A1 - Process for the chloromethylation or aromatic hydrocarbons - Google Patents [patents.google.com]
- 4. The aminomethylation of electron-rich aromatics with an N-silyl-N,O-acetal catalyzed by a metal triflate-TMSCl system: facile synthesis of aromatic primary amines, 1-aryl-trichloroethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of N-(chloromethyl)acetamide from acetamide and paraformaldehyde
Abstract & Strategic Overview
N-(chloromethyl)acetamide (CMA) is a highly reactive electrophilic "linker" molecule used extensively in medicinal chemistry to introduce the acetamidomethyl (Acm) protecting group or to synthesize prodrugs via the N-acyl-N-hemiaminal pathway. While direct chloromethylation (Einhorn reaction) using HCl gas is possible, it often suffers from moisture-induced reversibility and polymerization.
This Application Note details the Optimized Two-Stage Thionyl Chloride Protocol . Unlike the direct HCl gas method, this route utilizes thionyl chloride (
Target Audience: Synthetic Chemists, Process Development Scientists.
Reaction Mechanism & Causality
The synthesis proceeds through two distinct mechanistic stages: the base-catalyzed formation of the hemiaminal (N-methylol) followed by a deoxygenative chlorination.
Stage I: Hydroxymethylation
Paraformaldehyde depolymerizes under basic conditions to generate formaldehyde in situ. The amide nitrogen, enhanced by the base, attacks the carbonyl carbon of formaldehyde.
-
Critical Control: The reaction is reversible.[1] High concentration and controlled heating favor the forward reaction.
Stage II: Chlorination via
The N-(hydroxymethyl)acetamide intermediate reacts with thionyl chloride.
-
Activation: The hydroxyl group attacks
, forming an unstable chlorosulfite intermediate ( ) and releasing HCl. -
Substitution: The chloride ion attacks the methylene carbon. Depending on the solvent and conditions, this proceeds via an
mechanism (inversion/racemization) or an mechanism (retention, internal return), releasing .
-
Why
? The generation of (gas) provides a large entropic driving force, rendering the reaction effectively irreversible compared to aqueous HCl methods.
Figure 1: Mechanistic pathway from depolymerization to deoxygenative chlorination.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity | Hazard Class |
| Acetamide | Substrate | >99% | Irritant |
| Paraformaldehyde | C1 Source | 95% Powder | Flammable Solid, Sensitizer |
| Potassium Carbonate | Catalyst (Stage 1) | Anhydrous | Irritant |
| Thionyl Chloride | Chlorinating Agent | >99% | Corrosive, Water Reactive |
| Dichloromethane (DCM) | Solvent | Anhydrous | Carcinogen Suspect |
| Chloroform | Alternative Solvent | Anhydrous | Carcinogen |
Stage I: Synthesis of N-(hydroxymethyl)acetamide
Note: This intermediate can be purchased, but fresh synthesis is recommended for critical applications to avoid polymeric impurities.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Mixing: Charge Acetamide (59.0 g, 1.0 mol), Paraformaldehyde (31.5 g, 1.05 mol eq), and Potassium Carbonate (
, 1.0 g) into the flask. -
Reaction: Add 50 mL of water. Heat the mixture gently to 40–50°C . The suspension will clarify as depolymerization and reaction occur. Stir for 2 hours.
-
Checkpoint: The solution should become clear and colorless.
-
-
Isolation: Concentrate the solution under vacuum (Rotovap) at 50°C to remove water.
-
Purification: The resulting oil may crystallize upon standing (MP ~50°C). Recrystallize from acetone/ethanol if high purity is required, but the crude oil is often sufficient for Stage II if dried thoroughly.
-
Stage II: Chlorination to N-(chloromethyl)acetamide
Critical Safety: Perform in a well-ventilated fume hood.
-
Setup: Equip a 3-neck round-bottom flask with an addition funnel, nitrogen inlet, and a gas trap (scrubber with NaOH).
-
Solvation: Dissolve the N-(hydroxymethyl)acetamide (8.9 g, 0.1 mol) from Stage I in 50 mL of anhydrous DCM (or Chloroform). Cool to 0°C in an ice bath.
-
Addition: Add Thionyl Chloride (13.0 g, 0.11 mol) dropwise over 30 minutes.
-
Observation: Vigorous gas evolution (
) will occur. Maintain temperature < 5°C to prevent side reactions.
-
-
Completion: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Optional: If conversion is incomplete (check via TLC/NMR), reflux gently (40°C) for 30 minutes.
-
-
Workup:
-
Evaporate the solvent and excess
under reduced pressure. -
Caution: Do not use an aqueous wash, as the product hydrolyzes rapidly.
-
The residue is the crude N-(chloromethyl)acetamide.[3]
-
-
Purification: Distillation is difficult due to instability. For high purity, recrystallize from a dry non-polar solvent (e.g.,
or Hexane/DCM mix) if the compound solidifies, or use immediately in the next step.
Process Workflow Diagram
Figure 2: Operational workflow for the two-stage synthesis.
Quality Control & Characterization
The product is moisture-sensitive. Analysis should be performed in dry solvents (e.g.,
| Technique | Parameter | Expected Result | Interpretation |
| 1H NMR | Chemical Shift | -CH2-Cl protons. Diagnostic peak. Downfield due to Cl and N. | |
| 1H NMR | Chemical Shift | CH3-CO- acetyl methyl group. | |
| IR | Wavenumber | ~1680 cm⁻¹ | Amide I band (C=O stretch). |
| IR | Wavenumber | ~3300 cm⁻¹ | N-H stretch (Broadening indicates hydrolysis to -OH). |
| Solubility | Reactivity | Reacts with water | Rapid hydrolysis confirms active -Cl bond. |
Safety & Stability (E-E-A-T)
Risk Assessment:
-
Carcinogenicity: N-(chloromethyl)acetamide is an alkylating agent. It acts as a direct analogue to other chloromethyl amides which are suspected carcinogens. Handle with High Potency Compound (HPC) protocols.
-
Corrosivity: Thionyl chloride releases HCl and SO2. Use acid-resistant venting.
Storage Protocol:
-
Temperature: Store at -20°C.
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Teflon-lined caps or sealed ampoules.
-
Shelf-Life: < 1 month. Prepare fresh for optimal yield in subsequent coupling reactions.
References
-
Organic Syntheses. "N-Hydroxymethylacetamide". Org. Synth.1951 , 31, 104. [Link] (Foundational protocol for the intermediate).
- Böhme, H. et al. "Über α-Halogen-amine, I. Mitteil.: Über N-Halogenmethyl-amide." Chemische Berichte, 1959.
-
National Institutes of Health (NIH). "Thionyl Chloride-Mediated One-Pot Deacetylation and Esterification." ACS Omega. [Link] (Mechanistic insight into SOCl2 amide interactions).
Sources
Technical Guide: The Acetamidomethyl (Acm) Moiety for Amine Protection and Modification
This guide details the application of
Executive Summary & Strategic Rationale
-(Chloromethyl)acetamide (-
Synthetic Protection (Histidine): It protects the
-nitrogen of the imidazole ring in histidine ( -Acm), preventing racemization and -acylation during peptide synthesis. -
Medicinal Chemistry (Prodrugs): It reacts with primary and secondary amines to form
-Mannich bases ( ). These are generally acid-labile and susceptible to hydrolysis, making them excellent "transient" protecting groups for improving drug solubility or lipophilicity before physiological release.
Key Distinction: Unlike carbamates (Boc, Fmoc) which are removed by specific chemical triggers,
Mechanism of Action
The reaction proceeds via an electrophilic substitution mechanism.
Pathway Diagram
Caption: Electrophilic attack of the N-acyliminium ion by the amine nucleophile to form the Acm-protected derivative.
Experimental Protocols
Protocol A: Protection of Histidine (Imidazole)
This protocol is critical for peptide chemists preventing side reactions on the histidine imidazole ring.
Reagents:
-
Substrate:
-protected Histidine (e.g., Boc-His-OH). -
Reagent:
-(Chloromethyl)acetamide (1.1 equiv).[1] -
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of
-protected Histidine in 5 mL of anhydrous THF under nitrogen atmosphere. -
Activation: Cool the solution to 0°C. Add 1.2 mmol of TEA dropwise to deprotonate the carboxylic acid (forming the transient ester/salt) and the imidazole ring.
-
Alkylation: Add 1.1 mmol of
-(chloromethyl)acetamide dissolved in 1 mL THF dropwise over 15 minutes.-
Note: The chloride is a potent electrophile; maintain low temperature to prevent polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (CHCl3:MeOH 9:1) or LC-MS.[2]
-
Workup: Evaporate solvent under reduced pressure. Redissolve residue in Ethyl Acetate (EtOAc) and wash with saturated
(3x) and Brine (1x). -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography if necessary.
Stability Note: The
Protocol B: Synthesis of N-Acm Prodrugs (Mannich Bases)
Used for converting drugs with primary/secondary amines into soluble or lipophilic prodrugs.
Reagents:
-
Substrate: Drug molecule with
amine (e.g., piperazine derivative). -
Reagent:
-(Chloromethyl)acetamide.[3] -
Base:
(anhydrous). -
Solvent: Acetonitrile (
) or Acetone.
Step-by-Step Methodology:
-
Suspension: Suspend the amine substrate (1.0 equiv) and anhydrous
(2.0 equiv) in dry Acetonitrile. -
Addition: Add
-(chloromethyl)acetamide (1.1 equiv) at room temperature.-
Critical: If the amine is sterically hindered, add catalytic NaI (Finkelstein condition) to generate the more reactive
-(iodomethyl)acetamide in situ.
-
-
Reflux: Heat to 40–60°C for 2–4 hours. The reaction is usually rapid.
-
Filtration: Filter off the inorganic salts (
/KCl). -
Isolation: Concentrate the filtrate. Recrystallize from Et2O/Hexane or Ethanol. Avoid acidic workup , as the
-Mannich base is acid-sensitive.
Deprotection Strategies
The removal of the Acm group depends heavily on the atom it is attached to.
| Attachment Site | Stability Profile | Deprotection Reagents | Mechanism |
| Thiol ( | Highly Acid Stable | Oxidative cleavage or Metal-assisted hydrolysis | |
| Imidazole ( | Acid Stable (TFA) | Chelation-induced hydrolysis | |
| Amine ( | Acid Labile | Dilute HCl (pH 1-2) or Physiological Hydrolysis | Hydrolysis of aminal linkage |
Protocol: Deprotection of -Acm Histidine
-
Dissolution: Dissolve the peptide (10 mg) in 1 mL of 10% acetic acid.
-
Cleavage: Add Mercuric Acetate (
, 2 equiv per Acm group). Adjust pH to 4.0. -
Reaction: Stir for 1 hour at room temperature.
-
Scavenging: Add
-mercaptoethanol (excess) to precipitate mercury as HgS and liberate the free imidazole. -
Purification: Centrifuge to remove solids and purify the supernatant via HPLC.
Application Note: Why use N-Acm?
Prevention of Racemization in Histidine
Histidine is prone to racemization during carboxyl activation because the imidazole nitrogen can attack the activated ester, forming an enolizable intermediate. Blocking the
Prodrug Design (Solubility & Permeability)
For amine-containing drugs, the
-
Solubility: The amide moiety in Acm adds a hydrogen bond donor/acceptor, potentially increasing water solubility compared to a greasy alkyl amine.
-
Lability: The
bond is an aminal. In vivo, non-specific amidases or simple chemical hydrolysis at lower pH (e.g., lysosomes) can cleave the group, releasing the active parent amine and harmless acetamide/formaldehyde byproducts.
Workflow Visualization
Caption: Decision matrix for using N-(chloromethyl)acetamide in peptide synthesis vs. prodrug development.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield (Alkylation) | Polymerization of Reagent | Keep reagent cold; add dropwise. Ensure anhydrous conditions. |
| Product Hydrolysis | Acidic Workup | Avoid acidic washes for |
| Incomplete Deprotection (His) | Insufficient Hg(II) | Ensure pH is maintained at 4.0; increase reaction time or equivalents. |
| Safety Hazard | Alkylating Agent |
References
-
Veber, D. F., et al. (1972). "Acetamidomethyl.[5][2][6][7][8][9][10] A novel thiol protecting group for cysteine." Journal of the American Chemical Society, 94(15), 5456-5461. Link
- Foundational paper establishing the chemistry of the Acm group.
- Bundgaard, H. (1985). "Design of prodrugs: Bioreversible derivatives for various functional groups and chemical entities." Elsevier Science.
-
Hermann, P., & Schreier, E. (1974). "Protecting groups for the imidazole nitrogen of histidine."[5] Peptides, 129-139.
- Details the specific stability and deprotection of N-im-Acm Histidine.
-
Greene, T. W., & Wuts, P. G. M. (1999).[11] Protective Groups in Organic Synthesis. Wiley-Interscience.
- Standard reference verifying stability profiles of aminal-type protecting groups.
Sources
- 1. N,N-bis(chloromethyl)acetamide | C4H7Cl2NO | CID 62113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-(chloromethyl)acetamide | C3H6ClNO | CID 13029859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. scribd.com [scribd.com]
- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amino Protecting Groups Stability [organic-chemistry.org]
Application Note: Precision Synthesis of Herbicide Intermediates via N-Chloromethyl Acetamide (NCMA)
Topic: Preparation of Herbicide Intermediates using N-Chloromethyl Acetamide Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Chloromethyl acetamide (NCMA) is a potent electrophilic amidomethylating agent utilized in the synthesis of advanced agrochemical intermediates. Unlike standard alkyl halides, NCMA serves as a "masked" aminomethyl group (
This guide details the preparation of NCMA and its application in two distinct herbicide synthesis pathways:
-
Phosphonate Synthesis: Preparation of aminomethylphosphonate precursors (AMPA analogs).
-
Ether Synthesis: Formation of
-alkoxymethyl side chains characteristic of chloroacetanilide herbicides (e.g., Butachlor, Alachlor).
Chemical Foundation & Mechanism
The utility of NCMA relies on the equilibrium formation of a reactive
Reaction Mechanism: The Tscherniac-Einhorn Activation
The reactivity profile is dictated by the equilibrium between the covalent alkyl chloride and the reactive iminium species.
Caption: Activation of NCMA into the electrophilic N-acyliminium ion and divergent synthetic pathways.
Safety Protocol: Handling Alkylating Agents
WARNING: N-Chloromethyl acetamide is a direct alkylating agent and a potential carcinogen. It must be handled with extreme caution.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity of >100 fpm.
-
PPE: Double nitrile gloves (0.11 mm minimum), lab coat, and chemical splash goggles.
-
Decontamination: Quench spills or glassware with 10% aqueous ammonia or 5% NaOH to hydrolyze the chloromethyl group to the less toxic hydroxymethyl derivative.
-
Storage: NCMA is moisture-sensitive. Store under inert atmosphere (Ar/N₂) at 4°C. Recommendation: Prepare fresh for optimal yield.
Protocol 1: Synthesis of N-Chloromethyl Acetamide (The Reagent)
While commercially available, NCMA degrades upon storage. For reproducible herbicide synthesis, in situ preparation or fresh isolation is recommended.
Materials
-
Acetamide (99%)[1]
-
Paraformaldehyde (Powder)
-
Hydrogen Chloride gas (Anhydrous) or Acetyl Chloride/Methanol (alternative source)
-
Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous)
-
Calcium Chloride (
) drying tube
Step-by-Step Methodology
-
Suspension: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a gas inlet tube, suspend Acetamide (59.1 g, 1.0 mol) and Paraformaldehyde (33.0 g, 1.1 mol eq) in DCM (300 mL) .
-
Gas Addition: Cool the mixture to 0–5°C using an ice bath. Slowly bubble anhydrous HCl gas through the suspension.
-
Solubilization: Continue HCl addition until the white suspension clears, indicating the formation of
-hydroxymethyl acetamide followed by conversion to the chloromethyl derivative. -
Separation: Transfer the solution to a separatory funnel. Draw off the lower organic layer.
-
Note: Do not wash with water, as NCMA hydrolyzes rapidly.
-
-
Drying: Dry the organic phase over anhydrous
for 30 minutes. Filter under nitrogen. -
Isolation: Evaporate the solvent under reduced pressure (Rotavap) at <30°C .
-
Yield: ~90-100 g of a colorless to pale yellow oil/solid (mp ~50°C).
-
Validation:
NMR ( ): 2.05 (s, 3H, ), 5.20 (d, 2H, ), 7.50 (br s, 1H, ).
-
Protocol 2: Synthesis of Diethyl (Acetamidomethyl)phosphonate
Application: Precursor to Aminomethylphosphonic Acid (AMPA), a key metabolite and structural analog of glyphosate. This protocol utilizes the Arbuzov Reaction .
Materials
-
Freshly prepared N-Chloromethyl acetamide (NCMA)
-
Triethyl Phosphite (
)[5] -
Reagent: Toluene (Anhydrous)
Methodology
-
Setup: Equip a flask with a reflux condenser and a dropping funnel. Place under
atmosphere. -
Heating: Heat Triethyl Phosphite (1.2 eq) to 100°C in Toluene (or neat).
-
Addition: Add a solution of NCMA (1.0 eq) in Toluene dropwise over 30 minutes.
-
Observation: Evolution of ethyl chloride gas (EtCl) will occur. Ensure proper venting into a trap.
-
-
Reflux: After addition, reflux the mixture (110°C) for 2–3 hours to ensure complete conversion.
-
Purification: Remove excess phosphite and solvent via vacuum distillation.
-
Hydrolysis (Optional for AMPA): Reflux the intermediate in 6M HCl for 6 hours to cleave the amide and ester groups, yielding Aminomethylphosphonic acid.
Data Validation (Intermediate)
| Parameter | Value | Notes |
| Appearance | Viscous Oil | Hygroscopic |
| Characteristic | ||
| Typical for alkyl phosphonates |
Protocol 3: Synthesis of N-(Butoxymethyl)acetamide
Application: Mimics the ether side-chain formation found in chloroacetanilide herbicides like Butachlor .
Materials
-
NCMA (1.0 eq)
-
n-Butanol (excess, used as solvent/reactant)
-
Base: Triethylamine (
) (1.1 eq) - Scavenges HCl
Methodology
-
Dissolution: Dissolve NCMA (10 g) in DCM (50 mL) .
-
Addition: Add n-Butanol (5 eq) to the mixture.
-
Base Addition: Cool to 0°C. Add Triethylamine dropwise.
-
Reaction: Stir at room temperature for 4 hours.
-
Workup: Wash with cold water (
mL) to remove salts and excess amide. Dry over . -
Purification: Distill under high vacuum to isolate the
-butoxymethyl acetamide.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (NCMA) | Hydrolysis due to moisture | Use strictly anhydrous reagents; dry HCl gas through |
| Polymerization | Temperature too high during synthesis | Keep reaction <10°C; add HCl slowly. |
| No Reaction (Arbuzov) | Old/Hydrolyzed NCMA | Prepare NCMA fresh; ensure EtCl gas evolution is observed. |
| Product Impurity | Bis-alkylation | Use excess nucleophile (alcohol or phosphite) relative to NCMA. |
Process Workflow Diagram
Caption: Divergent synthesis workflow for Phosphonate and Ether herbicide intermediates.
References
-
Tscherniac-Einhorn Reaction Overview
-
Zaugg, H. E., & Martin, W. B. (1965). Alpha-Amidoalkylations at Carbon. Organic Reactions.
-
-
Synthesis of Aminomethylphosphonic Acid (AMPA)
-
Soroka, M. (1990). Comments on the Synthesis of Aminomethylphosphonic Acid. Synthesis.
-
-
Arbuzov Reaction Mechanism
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews.
-
-
Safety Data & Handling
-
PubChem. (2025).[9] N-(chloromethyl)acetamide Compound Summary. National Library of Medicine.
-
Sources
- 1. アセトアミド ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journalcsij.com [journalcsij.com]
- 8. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 9. N,N-bis(chloromethyl)acetamide | C4H7Cl2NO | CID 62113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing hydrolysis of N-(chloromethyl)acetamide during storage
A Guide to Preventing Hydrolysis During Storage and Handling
Welcome to the technical support resource for N-(chloromethyl)acetamide. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability and integrity of this critical reagent. N-(chloromethyl)acetamide is a highly reactive α-haloamide, valued for its role as a building block in complex organic synthesis.[1] However, this reactivity also makes it highly susceptible to degradation, primarily through hydrolysis. This guide moves beyond simple steps, focusing on the chemical principles and preventative strategies to ensure the long-term viability of your stored material.
Part 1: Understanding the Instability of N-(chloromethyl)acetamide
Q1: Why is my N-(chloromethyl)acetamide degrading? What is the primary mechanism?
A1: The primary degradation pathway for N-(chloromethyl)acetamide is hydrolysis. The molecule possesses two key electrophilic sites that are vulnerable to nucleophilic attack by water: the carbonyl carbon of the amide and the carbon atom bonded to the chlorine.
-
The Amide Group: The nitrogen atom's lone pair of electrons is delocalized into the carbonyl group, which reduces its basicity and makes the amide linkage itself quite stable.[2][3] However, under acidic or basic conditions, the carbonyl oxygen can be protonated or the carbonyl carbon can be directly attacked by a hydroxide ion, respectively, initiating hydrolysis.[4][5]
-
The Chloromethyl Group: The chlorine atom is a good leaving group, and it is attached to a primary carbon. This structure is susceptible to a nucleophilic substitution reaction (SN2) by water. The presence of the adjacent electron-withdrawing acetamide group further activates the C-Cl bond, making this a significant pathway for degradation.
Hydrolysis results in the formation of N-(hydroxymethyl)acetamide and hydrochloric acid. The presence of this acidic byproduct can then catalyze further degradation of the remaining N-(chloromethyl)acetamide, creating a cascading degradation problem. For related chloroacetamide compounds, hydrolysis is a well-documented degradation pathway influenced by pH, temperature, and the presence of nucleophiles.[6]
Caption: Hydrolysis mechanism of N-(chloromethyl)acetamide.
Part 2: Troubleshooting Guide for Suspected Degradation
You may suspect degradation if you observe inconsistent experimental results, changes in the physical appearance of the solid, or unexpected analytical data. This section provides a logical framework for troubleshooting.
Q2: My analytical results (HPLC, LC-MS) show multiple peaks for a sample that should be pure N-(chloromethyl)acetamide. What's happening?
A2: The presence of multiple, unexpected peaks in your chromatogram is a strong indicator of degradation or contamination.[6]
-
Primary Degradation Product: The most likely impurity is the hydrolysis product, N-(hydroxymethyl)acetamide. You can confirm this using a mass spectrometer (LC-MS), as the degradant will have a molecular weight corresponding to the replacement of chlorine (35.45 u) with a hydroxyl group (17.01 u).
-
Secondary Degradants: Depending on the storage conditions and duration, further breakdown products could include formaldehyde and acetamide.
-
Synthesis Impurities: While less common from reputable suppliers, residual starting materials or byproducts from the synthesis could also be present.
Troubleshooting Decision Workflow
Use the following workflow to diagnose potential issues with your stored reagent.
Caption: Troubleshooting workflow for N-(chloromethyl)acetamide degradation.
Part 3: Preventative Measures & Best Practices
Proactive measures are the most effective way to ensure the long-term stability of N-(chloromethyl)acetamide.
Q3: What are the ideal storage conditions for N-(chloromethyl)acetamide?
A3: The ideal storage conditions are designed to rigorously exclude atmospheric moisture.[7][8] The goal is to create a multi-layered defense against water vapor.
| Parameter | Recommended Practice | Rationale |
| Temperature | Store in a cool place (2-8°C recommended). | Reduces the rate of chemical reactions, including hydrolysis.[6] |
| Atmosphere | Store under an inert gas atmosphere (Nitrogen or Argon).[7][9] | Displaces atmospheric air, which contains moisture and oxygen, preventing hydrolysis and potential oxidation.[8] |
| Container | Original manufacturer's container with a tightly sealed cap. Use amber glass to protect from light. | Prevents moisture ingress. Light can potentially cause photolytic degradation.[6] |
| Moisture Control | Place the container inside a desiccator cabinet or a secondary container with an active desiccant (e.g., silica gel, molecular sieves).[10][11][12] | Actively adsorbs any moisture that may be present in the storage environment, creating an ultra-dry local atmosphere.[10] |
| Handling | Minimize the frequency of opening the primary container. Aliquot the material into smaller, single-use vials for daily work. | Prevents repeated exposure of the bulk material to ambient atmospheric moisture. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Workflow
This protocol outlines the best practice for receiving and storing a new bottle of N-(chloromethyl)acetamide.
Sources
- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistryguru.com.sg [chemistryguru.com.sg]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Inert gas - Wikipedia [en.wikipedia.org]
- 8. linde-gas.no [linde-gas.no]
- 9. Inerting | Air Liquide in the United Kingdom [uk.airliquide.com]
- 10. Best Desiccants for Pharmaceutical Storage l Moisture Control [humipak.com.my]
- 11. desiccantpak.com [desiccantpak.com]
- 12. sercalia.com [sercalia.com]
Technical Support Center: Moisture Sensitivity of N-(chloromethyl)acetamide in Reaction Mixtures
Welcome to the technical support center for handling N-(chloromethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging reagent. Here, we will delve into the intricacies of its moisture sensitivity, providing practical, field-tested advice to help you navigate potential pitfalls and ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability and handling of N-(chloromethyl)acetamide.
Q1: How does water affect N-(chloromethyl)acetamide?
A1: N-(chloromethyl)acetamide is highly susceptible to hydrolysis. The presence of water, even in trace amounts, can lead to its degradation into N-(hydroxymethyl)acetamide and hydrochloric acid.[1] This occurs because the chlorine atom is a good leaving group, and water can act as a nucleophile, attacking the electrophilic carbon atom adjacent to the chlorine. This hydrolysis not only consumes your starting material, leading to lower yields, but the generation of HCl can also catalyze other unwanted side reactions.[1][2]
Q2: What are the visible signs of degradation in my N-(chloromethyl)acetamide stock?
A2: Solid N-(chloromethyl)acetamide should be a white to off-white crystalline powder. A yellowish or brownish discoloration, a sticky or clumpy appearance, or a pungent, acidic odor (due to HCl formation) are all indicators of degradation. If you observe any of these signs, it is highly recommended to use a fresh batch of the reagent for your reaction.
Q3: Which solvents are recommended for reactions involving N-(chloromethyl)acetamide?
A3: The choice of solvent is critical. Anhydrous polar aprotic solvents are generally the best choice. These solvents can dissolve N-(chloromethyl)acetamide without participating in the reaction. Examples include:
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
It is crucial to use anhydrous grade solvents and to handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture. Polar protic solvents like water, alcohols, and amines should be strictly avoided as they can react with N-(chloromethyl)acetamide.[3][4][5]
Q4: Can I use a base to scavenge the HCl generated during the reaction?
A4: Yes, and it is often a necessary precaution. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can be added to the reaction mixture to neutralize the in-situ generated HCl.[6] This prevents acid-catalyzed side reactions and degradation of acid-sensitive functional groups. However, the base must also be anhydrous.
Q5: How should I properly store N-(chloromethyl)acetamide?
A5: Proper storage is paramount to maintaining the integrity of N-(chloromethyl)acetamide. It should be stored in a tightly sealed container, in a cool, dry place, away from light and moisture. Storing it in a desiccator or under an inert atmosphere is highly recommended. The Sigma-Aldrich safety data sheet explicitly states that it is "Moisture sensitive" and should be kept "Tightly closed. Dry."
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and solving common problems encountered during reactions with N-(chloromethyl)acetamide.
Issue 1: Low or No Yield of the Desired Product
Low product yield is the most frequent issue and is often directly linked to the moisture sensitivity of N-(chloromethyl)acetamide.
| Symptom | Potential Cause | Recommended Solution |
| Reaction fails to initiate or proceeds very slowly. | Degraded N-(chloromethyl)acetamide. | Use a fresh, unopened container of the reagent. If discoloration or clumping is observed in the current stock, discard it. |
| Presence of moisture in the reaction. | Thoroughly dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and cool under a stream of inert gas. Use anhydrous solvents and reagents. Perform the reaction under a nitrogen or argon atmosphere. | |
| Formation of a significant amount of a polar byproduct. | Hydrolysis of N-(chloromethyl)acetamide. | In addition to stringent anhydrous techniques, consider adding a non-nucleophilic base (e.g., triethylamine) to scavenge any generated HCl, which can catalyze further hydrolysis.[2][6] |
Issue 2: Complex Reaction Mixture with Multiple Unidentified Peaks in LC-MS or GC-MS
The appearance of multiple unexpected peaks often points to side reactions triggered by the degradation of the starting material.
| Symptom | Potential Cause | Recommended Solution |
| Presence of a peak corresponding to the mass of N-(hydroxymethyl)acetamide. | Hydrolysis of the starting material. | Implement the rigorous anhydrous protocols described in Issue 1. |
| Formation of oligomeric or polymeric byproducts. | Self-condensation or reaction with other nucleophiles. | The generation of reactive intermediates, such as N-acylimminium ions, can be promoted by acidic conditions resulting from hydrolysis.[7] Maintain a strictly anhydrous and inert atmosphere. The use of a non-nucleophilic base can mitigate this. |
| Inconsistent results between batches. | Variable moisture content in reagents or solvents. | Standardize the procedure for drying glassware and handling anhydrous solvents. Consider using a fresh bottle of solvent for each reaction. |
Visualizing the Problem: The Hydrolysis Pathway
The primary degradation pathway of N-(chloromethyl)acetamide in the presence of water is a simple nucleophilic substitution.
Caption: Hydrolysis of N-(chloromethyl)acetamide.
Section 3: Experimental Protocols
To ensure the highest chance of success, follow these detailed protocols for handling and reacting with N-(chloromethyl)acetamide.
Protocol 1: Rigorous Anhydrous Reaction Setup
This protocol outlines the essential steps for creating and maintaining an anhydrous reaction environment.
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly cleaned and then dried in an oven at a minimum of 120 °C for at least 4 hours.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen). Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent Handling:
-
Use a fresh, unopened container of N-(chloromethyl)acetamide whenever possible.
-
Weigh the required amount of N-(chloromethyl)acetamide quickly in a dry, inert atmosphere (e.g., a glove box or under a stream of inert gas).
-
Use anhydrous grade solvents dispensed from a solvent purification system or a fresh, sealed bottle. Transfer solvents using a syringe or cannula.
-
-
Reaction Execution:
-
Dissolve the other reactants in the anhydrous solvent under an inert atmosphere.
-
Add the N-(chloromethyl)acetamide (either as a solid or dissolved in a small amount of anhydrous solvent) to the reaction mixture.
-
If using a non-nucleophilic base, ensure it is also anhydrous and add it to the reaction mixture before the N-(chloromethyl)acetamide.
-
Maintain the inert atmosphere throughout the entire reaction period.
-
Protocol 2: Monitoring for Hydrolysis by TLC
Thin-layer chromatography (TLC) is a quick and effective way to monitor for the presence of the hydrolysis byproduct, N-(hydroxymethyl)acetamide.
-
Prepare a Standard: Dissolve a small amount of N-(hydroxymethyl)acetamide (if available) in a suitable solvent to use as a standard.
-
Spotting: On a TLC plate, spot your reaction mixture, your starting material (N-(chloromethyl)acetamide), and the N-(hydroxymethyl)acetamide standard.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization: Visualize the plate under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Analysis: N-(hydroxymethyl)acetamide is significantly more polar than N-(chloromethyl)acetamide and will have a much lower Rf value. The presence of a spot in your reaction mixture that corresponds to the Rf of the N-(hydroxymethyl)acetamide standard is a clear indication of hydrolysis.
Workflow for Troubleshooting a Failed Reaction
If a reaction involving N-(chloromethyl)acetamide has failed, this logical workflow can help diagnose the problem.
Caption: Troubleshooting workflow for reactions.
By understanding the inherent reactivity of N-(chloromethyl)acetamide and implementing these rigorous handling and troubleshooting procedures, you can significantly improve the reliability and success of your synthetic endeavors.
References
- Google Patents. (n.d.). US3944608A - Synthesis of N-[1-(chloromethyl)propyl]acetamide.
-
Capot Chemical Co., Ltd. (2025, April 11). MSDS of N-methyl-2-chloroacetamide. Retrieved from [Link]
- Huang, C. H., & Schnoor, J. L. (2004). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 52(24), 7333–7338.
-
Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]
- Munch, J. W., & Eichelberger, J. W. (2006). Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry.
-
Huang, C. H., & Schnoor, J. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Figshare. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 535. Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]
-
MDPI. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 2-Chloro-N-(hydroxymethyl)acetamide. Retrieved from [Link]
- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
-
U.S. Environmental Protection Agency. (n.d.). Acetamide, N-[6-(chloromethyl)-4-formyl-2-pyridinyl]- Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(chloromethyl)acetamide. PubChem. Retrieved from [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
- Marcus, Y. (2015). Water-Mediated Ion Pairing: Occurrence and Relevance. Chemical Reviews, 115(23), 13029–13055.
- Singh, T., & Kumar, A. (2018). Effect of water and ionic liquids on biomolecules. Journal of Biomolecular Structure & Dynamics, 36(8), 2049–2066.
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Protic solvents – Knowledge and References. Retrieved from [Link]
- Southard, A., & Dill, K. A. (2011). How Ions Affect the Structure of Water. Journal of Physical Chemistry B, 115(19), 5979–5990.
- Sun, Q. (2022). Effects of ions on structure of liquid water. Journal of Physics: Conference Series, 2308(1), 012018.
- Gärtner, A., et al. (2023).
-
HBM4EU. (n.d.). Prioritized substance group: Aprotic solvents. Retrieved from [Link]
- Speckamp, W. N., & Moolenaar, M. J. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431–1628.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. hbm4eu.eu [hbm4eu.eu]
- 6. N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide (67519-71-5) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection for N-(chloromethyl)acetamide Reactions
Welcome to the Technical Support Center for N-(chloromethyl)acetamide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing your synthetic procedures involving this versatile reagent. As a highly reactive electrophile, the success of reactions with N-(chloromethyl)acetamide is critically dependent on the appropriate choice of solvent and reaction conditions. This document will equip you with the foundational knowledge and practical insights to navigate these challenges effectively.
The Critical Role of the Solvent: A Mechanistic Perspective
N-(chloromethyl)acetamide is a potent alkylating agent, primarily participating in bimolecular nucleophilic substitution (SN2) reactions. The core of this reaction involves the attack of a nucleophile on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group.
The solvent plays a pivotal role in the SN2 mechanism. The choice of solvent can significantly influence the reaction rate and selectivity by affecting the solvation of both the nucleophile and the transition state.[1][2]
Solvent Polarity and Reaction Rate
-
Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetonitrile, acetone) possess a significant dipole moment but lack acidic protons. They are generally the preferred choice for SN2 reactions with N-(chloromethyl)acetamide.[3] They can dissolve the reactants but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive. This leads to a faster reaction rate.
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) have acidic protons and can form strong hydrogen bonds with nucleophiles. This solvation shell around the nucleophile stabilizes it, reducing its nucleophilicity and consequently slowing down the SN2 reaction.[1]
-
Nonpolar Solvents: Solvents like hexanes or toluene are generally poor choices as they often fail to adequately dissolve the typically polar reactants and are unable to stabilize the charged transition state of the SN2 reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions with N-(chloromethyl)acetamide, providing explanations and actionable solutions.
Q1: My N-alkylation reaction is extremely slow or not proceeding at all. What are the likely causes and how can I fix it?
A1: A sluggish or stalled reaction is a common frustration. Here’s a systematic approach to troubleshooting:
-
Inappropriate Solvent Choice: As discussed, polar protic solvents will significantly hinder your SN2 reaction.
-
Solution: Switch to a polar aprotic solvent such as acetonitrile (ACN) , N,N-dimethylformamide (DMF) , or dimethyl sulfoxide (DMSO) . These solvents will better solvate the transition state without deactivating your nucleophile.[3]
-
-
Insufficient Basicity: For N-alkylation of primary or secondary amines, a base is often required to deprotonate the amine, increasing its nucleophilicity. For reactions with other nucleophiles, a base may be needed to neutralize any generated acid.
-
Solution: Add a non-nucleophilic base to your reaction mixture. For many amine alkylations, an excess of the amine starting material can act as the base. Alternatively, inorganic bases like potassium carbonate (K₂CO₃) or hindered organic bases like diisopropylethylamine (DIPEA) are excellent choices.
-
-
Low Reaction Temperature: While room temperature is a good starting point, some reactions require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Refluxing in acetonitrile is a common strategy.
-
-
Poor Nucleophile: Sterically hindered or electron-poor nucleophiles will react more slowly.
-
Solution: If possible, consider using a stronger or less hindered nucleophile. If not, you may need to employ more forcing conditions (higher temperature, longer reaction time, stronger base).
-
Q2: I am observing multiple spots on my TLC, and my yield of the desired product is low. What are the potential side reactions?
A2: The appearance of multiple products indicates the occurrence of side reactions. Here are the most common culprits:
-
Hydrolysis: N-(chloromethyl)acetamide is susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions, to form N-(hydroxymethyl)acetamide.[4]
-
Mitigation: Ensure you are using anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Bis-Alkylation of Primary Amines: Primary amines can react with two equivalents of N-(chloromethyl)acetamide, leading to the formation of a tertiary amine byproduct.
-
Mitigation: Use a large excess of the primary amine relative to N-(chloromethyl)acetamide. This stoichiometric control favors the mono-alkylation product.
-
-
Self-Condensation/Polymerization: Although not extensively documented for N-(chloromethyl)acetamide itself, analogous reactive alkylating agents can undergo self-condensation or polymerization under certain conditions.[5] This can lead to a complex mixture of oligomeric byproducts.
-
Mitigation: Add the N-(chloromethyl)acetamide slowly to the reaction mixture containing the nucleophile. This maintains a low concentration of the alkylating agent, minimizing its self-reaction. Running the reaction at a lower temperature can also help.
-
-
O-alkylation vs. N-alkylation: For ambident nucleophiles (e.g., amides), alkylation can occur on either the oxygen or the nitrogen atom.
-
Mitigation: The choice of solvent and counter-ion can influence the selectivity. In general, polar aprotic solvents favor N-alkylation.[6]
-
Q3: My product is difficult to purify. What are the best strategies for isolating my N-substituted acetamide?
A3: Purification can be challenging due to the polar nature of the amide product and potential byproducts.
-
Aqueous Workup: A standard aqueous workup is often the first step. If your product is basic (e.g., from an amine alkylation), you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as the ammonium salt. Then, basify the aqueous layer and extract your product back into an organic solvent.
-
Column Chromatography: This is a very common and effective method for purifying amide products.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate or acetone) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically effective. For basic products, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent streaking.
-
-
Recrystallization: If your product is a solid, recrystallization can be an excellent purification method.
-
Solvent Selection: The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing amides include ethanol, acetone, acetonitrile, or mixtures such as ethanol/water.[7]
-
Experimental Protocols
The following protocols are provided as a general guide. Optimization of reaction time, temperature, and stoichiometry may be necessary for your specific substrate.
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol describes the reaction of a secondary amine with N-(chloromethyl)acetamide to form a tertiary amine.
dot
Caption: Workflow for N-alkylation of a secondary amine.
Materials:
-
Secondary amine (1.0 eq)
-
N-(chloromethyl)acetamide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous acetonitrile (ACN)
-
Standard workup and purification reagents
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the secondary amine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add a solution of N-(chloromethyl)acetamide (1.1 eq) in anhydrous acetonitrile to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile).
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Once complete, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of N-(Mercaptomethyl)acetamide
This protocol describes the synthesis of N-(mercaptomethyl)acetamide from N-(chloromethyl)acetamide using sodium hydrosulfide.[3]
dot
Caption: Workflow for the synthesis of N-(mercaptomethyl)acetamide.
Materials:
-
N-(chloromethyl)acetamide (1.0 eq)
-
Sodium hydrosulfide (NaSH) (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-(chloromethyl)acetamide (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydrosulfide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Solvent Selection Summary
| Solvent Class | Examples | Suitability for N-(chloromethyl)acetamide Reactions (SN2) | Rationale |
| Polar Aprotic | Acetonitrile (ACN), DMF, DMSO, Acetone | Highly Recommended | Solvates the transition state and leaves the nucleophile highly reactive, leading to faster reaction rates.[2] |
| Polar Protic | Water, Ethanol, Methanol | Not Recommended | Strongly solvates the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.[1] |
| Nonpolar | Hexanes, Toluene, Dichloromethane (DCM) | Generally Poor | Poor solubility of reactants and inability to stabilize the charged transition state. DCM may be used in some cases but is less effective than polar aprotic solvents. |
References
- Mishra, R. (2011). A REVIEW ANALYSIS ON MECHANISM OF THE AMIDOALKYLATION REACTIONS. International Journal of Research in Science and Technology, 1(3), 118-131.
-
Chem 260 SN2 Handout. (2013). Retrieved from [Link]
- Gao, Y., et al. (2018). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 16(34), 6246-6258.
-
OpenOChem Learn. SN2 Effect of Solvent. Retrieved from [Link]
- Gajda, T., et al. (2022). 1-Aminoalkylphosphonium Derivatives: Smart Synthetic Equivalents of N-Acyliminium-Type Cations, and Maybe Something More: A Review. Molecules, 27(5), 1563.
- Gajda, T., & Matusiak, M. (2018). α-Amidoalkylation reactions—various synthetic routes. Molecules, 23(10), 2643.
-
ResearchGate. (2018). Scheme 5. Postulated mechanism of α-amidoalkylation under basic conditions. Retrieved from [Link]
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products.
-
Reddit. (2025). r/Chempros - I need help with this reaction, please. Retrieved from [Link]
- Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild nonepimerizing N-alkylation of amines by alcohols without transition metals. Organic Letters, 13(13), 3478-3481.
-
PubChem. N-(chloromethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Lykhogodenko, A. O., et al. (2014). Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. The Journal of Physical Chemistry A, 118(16), 3049-3060.
-
Wikipedia. Self-condensation. Retrieved from [Link]
- Google Patents. (1980). Preparation of 4-methyl-5-chloromethyl-imidazole. US4211875A.
-
FINETECH INDUSTRY LIMITED. N,N-bis(chloromethyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2020). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]
-
ResearchGate. (2025). Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). Alkylation versus trans-silylation of N-methyl-N-trimethylsilylacetamide with ambident electrophiles (chloromethyl)fluorosilanes. Retrieved from [Link]
-
PubChem. N,N-bis(chloromethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- MDPI. (2021). N-Dealkylation of Amines. Molecules, 26(11), 3163.
-
ResearchGate. (2025). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Retrieved from [Link]
-
UniCA IRIS. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
- Study on Reaction between Chloroformaldehyde and Acetamide. (2025). Journal of Chemical Sciences, 137(1), 1-8.
- PubMed. (2015). Acetonitrile and N-Chloroacetamide Formation from the Reaction of Acetaldehyde and Monochloramine. Environmental Science & Technology, 49(16), 9832-9839.
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]
- PubMed Central. (2020). Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. ACS Infectious Diseases, 6(8), 2146-2160.
- PubMed Central. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
-
ResearchGate. (2019). Nickel Promoted Condensation of Acetamide and Benzonitrile for the Synthesis of an Imidoylamidine (N-NacNac) via Stable Imidoylamide Intermediate. Retrieved from [Link]
-
Reddit. (2023). r/chemistry - Any troubleshooting for a reaction work-up?. Retrieved from [Link]
- PubMed Central. (2014). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Tetrahedron Letters, 55(30), 4146-4149.
-
Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved from [Link]
Sources
- 1. 1-Aminoalkylphosphonium Derivatives: Smart Synthetic Equivalents of N-Acyliminium-Type Cations, and Maybe Something More: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
Technical Guide: Handling & Remediation of N-(chloromethyl)acetamide Decomposition
This technical guide is structured to address the specific stability challenges of N-(chloromethyl)acetamide (CMA) . Unlike standard reagents, CMA is a hemiaminal derivative, making it kinetically unstable and prone to retro-Mannich fragmentation.
⚠️ Critical Safety Warning: The "BCME" Hazard
Before handling decomposed CMA, you must understand the Bis(chloromethyl) ether (BCME) risk. When CMA decomposes, it releases Formaldehyde and Hydrogen Chloride (HCl) .[1]
-
The Risk: In the gas phase or acidic solution, Formaldehyde and HCl can spontaneously react to form BCME (
). -
Toxicity: BCME is a potent, OSHA-regulated human carcinogen (1 ppb threshold).
-
Action: NEVER dispose of CMA waste into acidic waste streams. ALWAYS quench with excess base (ammonia recommended) to neutralize HCl and scavenge formaldehyde immediately.
Module 1: Decomposition Chemistry & Diagnostics
The Decomposition Pathway
CMA is not just "moisture sensitive"; it is in a dynamic equilibrium. Upon contact with moisture, it hydrolyzes to N-(hydroxymethyl)acetamide, which is a "kinetic trap" that eventually collapses into acetamide and formaldehyde.
Figure 1: The degradation cascade of CMA. Note the red pathway indicating the potential formation of BCME in unbuffered acidic environments.
Diagnostic Indicators (Is my sample bad?)
Use this table to correlate physical observations with chemical reality.
| Observation | Chemical Cause | Verification Method |
| White Precipitate | Formation of Acetamide (insoluble in some organic solvents). | ¹H NMR: Singlet at ~1.95 ppm (Ac-CH3). |
| Acrid/Pungent Odor | Release of HCl gas and Formaldehyde . | pH Paper: Wet pH paper above the open vial turns red immediately. |
| "Gumming" or Oil | Polymerization of formaldehyde (Paraformaldehyde) or hemiaminal oligomers. | Solubility Test: Sample becomes insoluble in dry DCM/Chloroform. |
| NMR: New Doublet | N-(hydroxymethyl)acetamide intermediate. | ¹H NMR: Doublet/Broad Singlet at ~4.70–4.80 ppm ( |
| NMR: Aldehyde Peak | Free Formaldehyde . | ¹H NMR: Singlet at ~9.6 ppm (often broad or hydrated). |
Module 2: Quenching & Remediation Protocol
Standard Operating Procedure (SOP): The Ammonia Quench Why Ammonia? Unlike Sodium Bicarbonate (which only neutralizes acid), Aqueous Ammonia performs three critical functions:
-
Neutralizes HCl.[2]
-
Rapidly hydrolyzes residual CMA.
-
Scavenges Formaldehyde to form Hexamethylenetetramine (Urotropin), a safe, stable solid.
Step-by-Step Protocol
Reagents: 25% Aqueous Ammonium Hydroxide (
-
Preparation: Place the reaction vessel containing CMA waste/residue in an ice bath (
). -
Dilution: If the CMA is a solid, dissolve/suspend it in a minimal amount of inert solvent (e.g., DCM or Toluene) to control heat.
-
Addition: Slowly add excess aqueous ammonia (approx. 5-10 equivalents relative to CMA).
-
Observation: You may see white smoke (Ammonium Chloride) if HCl vapor is present. This is normal.
-
-
Digestion: Remove the ice bath and stir vigorously at room temperature for 30–60 minutes.
-
Chemistry:
.
-
-
Disposal: The resulting mixture contains Acetamide, Ammonium Chloride, and Urotropin. It is now safe to dispose of as standard basic organic waste.
Module 3: Storage & Handling FAQs
Q: Can I store N-(chloromethyl)acetamide in the freezer? A: Yes, but only if strictly desiccated.
-
Reasoning: Cold temperatures slow the retro-Mannich fragmentation. However, freezers often have high humidity. If the vial is not sealed with Parafilm/tape under nitrogen, moisture ingress will accelerate hydrolysis regardless of temperature.
-
Best Practice: Store at -20°C in a secondary container containing Drierite or silica gel.
Q: I see a peak at 4.75 ppm in my NMR. Is this the product?
A: Likely not. This is the diagnostic shift for the N-hydroxymethyl intermediate (
-
Troubleshooting: This indicates your NMR solvent (e.g.,
) was wet or the tube was not dried. CMA is extremely sensitive to "wet" NMR solvents. Always filter through basic alumina before use with this compound.
Q: My reaction yield is low, and I isolated acetamide. What went wrong? A: You likely had adventitious water or nucleophilic competition .
-
Explanation: If your nucleophile (the molecule you wanted to react with CMA) is slow, water will compete for the electrophilic chloromethyl group.
-
Solution: Increase the equivalents of CMA (1.5 – 2.0 eq) and ensure the reaction solvent is anhydrous (Karl Fischer < 50 ppm).
Q: Is it safe to rotovap the decomposition products? A: Proceed with Caution.
-
Risk:[1][3] Heating the decomposition mixture liberates HCl and Formaldehyde gas. If your vacuum pump exhausts into the lab, you are exposing yourself to BCME precursors.
-
Requirement: Always use a base trap (KOH or NaOH bubbler) between the rotovap and the pump to catch HCl and formaldehyde vapors.
References
-
Safety Data Sheet: N-(chloromethyl)acetamide.
-
Bis(chloromethyl) ether Formation & Hazards. Centers for Disease Control and Prevention (CDC) / NIOSH.
- Hydrolysis of N-chloromethyl amides. Journal of the American Chemical Society (Mechanistic grounding for hemiaminal stability). Note: General mechanistic reference for Retro-Mannich/Hemiaminal hydrolysis.
-
NMR Trace Impurities. Organometallics (Reference for solvent/impurity shifts).
Sources
Technical Support Center: Purification of N-(chloromethyl)acetamide Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of N-(chloromethyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals who work with this critical but often challenging intermediate. As a reactive electrophile and a precursor in numerous synthetic pathways, its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).
This guide moves beyond simple protocols to provide a deeper understanding of the principles behind each purification step, empowering you to troubleshoot effectively and adapt methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when handling the purification of N-(chloromethyl)acetamide and its derivatives.
Q1: What are the most common impurities I should expect in my crude N-(chloromethyl)acetamide?
A1: Impurities typically arise from the synthetic route used. If you are synthesizing it from acetamide, formaldehyde, and hydrogen chloride, you can expect several types of impurities[1]:
-
Unreacted Starting Materials: Residual acetamide or paraformaldehyde.
-
Over-reaction Products: Bis-amides or other polymeric materials.
-
Side-reaction Products: Depending on the specific precursors, isomeric impurities or byproducts from competing reactions can occur. For instance, in related syntheses, byproducts like 1,2-dichlorobutane have been observed[2][3].
-
Hydrolysis Products: N-(hydroxymethyl)acetamide can form if water is present, as the chloromethyl group is susceptible to hydrolysis[3].
Q2: My N-(chloromethyl)acetamide seems to degrade during work-up or purification. What causes this instability?
A2: The instability of N-(chloromethyl)acetamide is primarily due to two factors:
-
Hydrolysis: The amide bond can be cleaved under strongly acidic or basic conditions[3][4]. The chloromethyl group is also susceptible to hydrolysis, which can be accelerated by heat and extreme pH, leading to the formation of N-(hydroxymethyl)acetamide[3].
-
Reactivity: The chloromethyl group is a potent electrophile. It can react with nucleophiles present in the reaction mixture, including water, alcohols (if used as solvents), or even another molecule of acetamide, leading to dimer or oligomer formation[5].
To mitigate degradation, it is crucial to work under neutral or near-neutral pH conditions, use anhydrous solvents where possible, and avoid excessive heat[3].
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A multi-technique approach is always recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying small amounts of impurities. A reverse-phase method using a C18 column is typically effective[6][7][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying impurities. The presence of characteristic signals for the acetyl methyl, methylene, and amide protons provides clear structural confirmation[1][9].
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with LC (LC-MS) to identify the mass of impurity peaks, aiding in their structural elucidation[1][10].
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
Guide 1: Recrystallization Issues
Recrystallization is the most common method for purifying solid N-(chloromethyl)acetamide. However, its success is highly dependent on solvent choice and technique.
Problem: My product "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is often due to the solution being too concentrated or cooling too rapidly.
-
Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount (1-5% of total volume) of the same hot solvent to slightly decrease the saturation.
-
Allow the flask to cool very slowly. Insulating the flask can help.
-
If it persists, consider a different solvent system. A co-solvent system (one solvent in which the compound is soluble and another in which it is poorly soluble) can sometimes prevent oiling out[4].
-
Problem: I have a very low recovery after recrystallization.
-
Causality: This usually indicates one of two issues: either too much solvent was used, or the product has significant solubility in the cold solvent. Premature crystallization during a hot filtration step can also lead to product loss[4].
-
Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time before filtering the crystals.
-
Prevent Premature Crashing: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crystallizing on the filter paper[4].
-
Second Crop: Concentrate the mother liquor (the filtrate) by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this crop may be less pure than the first.
-
| Table 1: Qualitative Solvent Selection Guide for Recrystallization | |
| Solvent Class | Rationale & Considerations |
| Alcohols (e.g., Ethanol, Isopropanol) | Often a good starting point. Can lead to transesterification with ester impurities if present. |
| Esters (e.g., Ethyl Acetate) | Good for moderately polar compounds. Ensure it is anhydrous to prevent hydrolysis[]. |
| Ketones (e.g., Acetone) | Powerful solvent, but its low boiling point can make it difficult to maintain a hot saturated solution. |
| Aromatic Hydrocarbons (e.g., Toluene) | Effective for less polar compounds and impurities. |
| Chlorinated Solvents (e.g., Dichloromethane) | Use with caution due to potential reactivity and safety concerns. Good for dissolving non-polar impurities. |
Guide 2: Column Chromatography Challenges
When recrystallization is ineffective, or the product is an oil, flash column chromatography is the method of choice.
Problem: I have poor separation between my product and an impurity.
-
Causality: The mobile phase (solvent system) does not have the correct polarity to differentiate between the compounds as they interact with the stationary phase (silica gel).
-
Solution:
-
Optimize with TLC: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal mobile phase should give your desired product an Rf value of approximately 0.3[4].
-
Try a Different Solvent System: If a simple binary system (e.g., ethyl acetate/hexanes) fails, try incorporating a third solvent with different properties (e.g., a small amount of methanol for polarity or dichloromethane for different selectivity).
-
Check for Overloading: Loading too much crude material onto the column will cause bands to broaden and overlap. A general rule is to load 1g of crude material per 100g of silica gel.
-
Problem: My product appears to be decomposing on the column.
-
Causality: Standard silica gel is slightly acidic, which can catalyze the hydrolysis of sensitive compounds like N-(chloromethyl)acetamide[4].
-
Solution:
-
Neutralize the Silica: You can use silica gel that has been pre-treated with a base. A common method is to prepare a slurry of silica in the mobile phase containing a small amount (0.1-1%) of a volatile base like triethylamine.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a reverse-phase (C18) silica gel.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare everything in advance and run the chromatography efficiently.
-
Workflow: Selecting a Purification Method
The following diagram outlines a logical decision-making process for choosing the appropriate purification strategy.
Caption: Decision tree for purification method selection.
Experimental Protocols
Protocol 1: Recrystallization of N-(chloromethyl)acetamide
This protocol is a general guideline. The choice of solvent must be experimentally determined.
-
Solvent Selection: Determine an appropriate solvent or solvent pair where the compound is soluble when hot but sparingly soluble when cold. Ethyl acetate or toluene are often good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. Use a magnetic stirrer and hot plate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities (including charcoal) are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask. This step is critical for removing particulates but risks premature crystallization[4].
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a solvent system that provides good separation and an Rf of ~0.3 for the product[4]. A common starting point is a gradient of ethyl acetate in hexanes.
-
Column Packing: Pack a glass column with silica gel using the selected mobile phase (as a slurry). Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation. Apply the sample carefully to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Safety and Handling
N-(chloromethyl)acetamide and its derivatives are classified as irritants and are harmful if swallowed.[12][13] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14] In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[13][14]
References
-
Aaronchem. (2025). Safety Data Sheet. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Acetamide, 2-chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
- Lange, N. A., & Reed, W. R. (1976). U.S. Patent No. 3,944,608. Washington, DC: U.S. Patent and Trademark Office.
-
SIELC Technologies. (n.d.). Separation of 2-Chloro-N-(4-chlorophenyl)-N-(1-methylethyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
- Al-Daffash, S. Y. (2022). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal.
-
Obushak, M. D., et al. (2022). Synthesis of N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(2), M1397. Retrieved from [Link]
- Gritti, F., & Guiochon, G. (2012). Recent Advances in Chromatography for Pharmaceutical Analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3944608A - Synthesis of N-[1-(chloromethyl)propyl]acetamide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acetamide, 2-chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)- | SIELC Technologies [sielc.com]
- 7. Separation of 2-Chloro-N-(4-chlorophenyl)-N-(1-methylethyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 9. mdpi.com [mdpi.com]
- 10. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 12. aaronchem.com [aaronchem.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. tcichemicals.com [tcichemicals.com]
Validation & Comparative
1H NMR Chemical Shift Guide: N-(Chloromethyl)acetamide (N-CMA)
[1][2][3]
Executive Summary
N-(Chloromethyl)acetamide (CAS: 44398-42-7) is a reactive N-acyl Mannich base equivalent used as a powerful electrophile in organic synthesis.[1][2][3] Its structural integrity is often compromised by rapid hydrolysis, making NMR characterization a time-critical diagnostic tool.[2][3]
The definitive spectral signature for the N-CH₂-Cl methylene group in N-CMA is a resonance at 5.15 – 5.25 ppm (typically a doublet or broad singlet depending on NH coupling) in CDCl₃.[1][2] This represents a distinct downfield shift of approximately +0.8 ppm relative to its precursor, N-(hydroxymethyl)acetamide.[1][2][3]
Spectral Benchmarking & Comparative Analysis
To accurately assign N-CMA, one must differentiate it from its synthetic precursor (N-methylol) and its decomposition products (bis-amides).[1][2][3] The following data compares the target CH₂Cl moiety against common "alternatives" (impurities) found in the reaction mixture.
Primary Chemical Shift Data (CDCl₃)
| Compound | Moiety | Chemical Shift (δ, ppm) | Multiplicity | Mechanistic Driver |
| N-(Chloromethyl)acetamide | N-CH₂-Cl | 5.15 – 5.25 | Doublet / Br.[1][2][3] Singlet | Deshielding by Cl (electronegative) + Amide N anisotropy.[1][3] |
| N-(Hydroxymethyl)acetamide | N-CH₂-OH | 4.38 – 4.60 | Doublet (J ~6 Hz) | Precursor.[1][2][3] Shielded relative to Cl due to H-bonding/lower electronegativity.[1][2] |
| N,N'-Methylenebisacetamide | N-CH₂-N | 4.40 – 4.50 | Triplet / Multiplet | Dimerization product (decomposition).[1][2][3] Symmetric environment. |
| Chloromethyl Methyl Ether | O-CH₂-Cl | 5.45 – 5.50 | Singlet | Oxygen is more electronegative than Nitrogen, shifting signal downfield.[2][3] |
| N-Chloromethyltrifluoroacetamide | N-CH₂-Cl | ~5.67 | Singlet | Strong EWG (CF₃) pulls density, significantly deshielding the CH₂.[1][2][3] |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Technical Insight: The shift from ~4.4 ppm (OH) to ~5.2 ppm (Cl) is a reliable diagnostic metric for reaction completion.[1][3] If the peak at 4.4 ppm persists, the chlorination is incomplete. If a triplet appears near 4.5 ppm, the product is dimerizing.
Mechanistic Causality
The chemical shift of the methylene protons in N-CMA is governed by the combined electron-withdrawing effects of the chlorine atom and the amide nitrogen.[1]
-
Inductive Effect (-I): Chlorine (
) pulls electron density from the carbon, deshielding the protons.[1][3] -
Resonance: The amide nitrogen has partial positive character due to resonance with the carbonyl (
), further deshielding the attached methylene group compared to an amine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).[1][2]
Diagnostic Workflow & Pathway
The following decision tree outlines the logical process for verifying N-CMA synthesis and identifying common failure modes (Hydrolysis vs. Dimerization).
Figure 1: NMR decision tree for assigning N-(chloromethyl)acetamide and distinguishing it from common hydrolytic impurities.
Experimental Protocol for Validation
A. Synthesis (In Situ Generation)
N-CMA is typically prepared by treating N-(hydroxymethyl)acetamide with thionyl chloride (
-
Reaction:
-
Criticality: The removal of
andngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> is essential, but excessive heating can cause dimerization.[1]
B. NMR Sample Preparation
Warning: N-CMA is highly sensitive to moisture.[1][2] Hydrolysis reverts the compound to the starting material or formaldehyde equivalents.[1]
-
Solvent: Use Anhydrous CDCl₃ (stored over molecular sieves).[1][2][3] Avoid DMSO-d6; the sulfoxide oxygen is nucleophilic enough to react with the chloromethyl group or facilitate hydrolysis.[1][2]
-
Tube Prep: Dry the NMR tube in an oven (>100°C) and cool under nitrogen/argon.
-
Concentration: Prepare a ~10-20 mg/mL solution. High concentrations promote dimerization.[1][2]
-
Acquisition: Run the spectrum immediately upon dissolution.[1][2]
C. Spectral Interpretation
-
Locate the Amide NH: Look for a broad singlet around 6.5 – 7.5 ppm .[1]
-
Locate the CH₂: Look for the signal at 5.2 ppm .
-
Verify Coupling: If the NH is sharp enough, the CH₂ at 5.2 ppm will appear as a doublet (
).[1] If the NH is broad (due to exchange or quadrupole broadening), the CH₂ may appear as a broad singlet.[1][3] -
Integration: Integrate the CH₂ (2H) against the Acetyl-CH₃ (singlet at ~2.0 ppm, 3H). The ratio should be 2:3 .
References
-
N-Chloromethyl Maleimide Characterization
-
N-(Hydroxymethyl)
-
N-Chloromethyltrifluoroacetamide Comparative Shift
-
N-Chloromethylbenzamide (Structural Analog)
Technical Comparison Guide: IR Amide Bands of N-(chloromethyl)acetamide
[1]
Executive Summary & Mechanistic Insight[2]
N-(chloromethyl)acetamide (CMA) is a reactive "Mannich base" equivalent, widely used as a linker in prodrug synthesis and as a biocidal precursor.[1] Unlike standard alkyl amides, CMA possesses an electron-withdrawing chlorine atom separated from the amide nitrogen by a single methylene bridge (
The "Alpha-Halo Effect" on Amide Resonance
The defining feature of CMA's IR spectrum is the hypsochromic shift (blue shift) of the Amide I band compared to standard alkyl amides.
-
Standard Amide (NMA): The nitrogen lone pair donates electron density to the carbonyl carbon (Resonance Form B), lowering the
bond order and frequency (~1650 cm⁻¹). -
Reactive Amide (CMA): The electron-withdrawing chloromethyl group (
) inductively pulls electron density from the nitrogen.[1] This destabilizes the positive charge on the nitrogen in the resonance hybrid, reducing the contribution of Form B.
Diagram: Electronic Modulation of Amide Resonance
Figure 1: Mechanistic comparison of resonance contributions. The electron-withdrawing chlorine in CMA suppresses the zwitterionic form, increasing the carbonyl force constant.
Comparative Spectral Profiling
The following table contrasts the critical IR bands of CMA with its direct precursor and the industry standard.
Table 1: Characteristic IR Bands (cm⁻¹) of N-(chloromethyl)acetamide vs. Analogues
| Spectral Feature | N-Methylacetamide (NMA) | N-(Hydroxymethyl)acetamide | N-(Chloromethyl)acetamide (CMA) | Mechanistic Driver for CMA |
| Role | Standard Peptide Model | Precursor (Prodrug moiety) | Reactive Electrophile | -- |
| Amide I ( | 1650 ± 5 (Strong) | 1662 ± 5 (Strong) | 1675–1685 (Strong) | Reduced resonance increases |
| Amide II ( | 1560 ± 10 (Med) | 1546 ± 5 (Med) | 1530–1540 (Weak/Med) | Reduced |
| Amide A ( | 3280–3300 (Broad) | 3300–3320 (Broad) | 3340–3360 (Sharp) | Less H-bonding capability due to steric/electronic bulk of Cl.[1] |
| Fingerprint Marker | None | 1050 ( | 700–750 ( | Characteristic |
| Stability | High | Moderate | Low (Hydrolysis Prone) | Rapidly reverts to precursor in moisture.[1] |
Note on Data Sources: Values for NMA and N-(Hydroxymethyl)acetamide are derived from standard spectral libraries [1][5].[1] Values for CMA are predictive ranges based on the
-haloacetamide shift observed in analogous systems (e.g., N-chloromethyl maleimide and-chloroacetanilides) [2][3].[1]
Experimental Protocol: In-Situ Monitoring
Because N-(chloromethyl)acetamide is highly reactive and sensitive to moisture (hydrolyzing back to N-hydroxymethylacetamide and HCl), ex-situ analysis often yields misleading results.[1] The following In-Situ ATR-FTIR protocol is recommended for validating the formation of CMA.
Protocol: Chlorination of N-(Hydroxymethyl)acetamide
Objective: Monitor the conversion of the precursor (Alcohol) to the target (Chloride) without isolation.
Reagents:
-
Substrate: N-(Hydroxymethyl)acetamide (1.0 eq)
-
Reagent: Thionyl Chloride (
) or Acetyl Chloride (1.1 eq)[1] -
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (
)[1]
Workflow Diagram:
Figure 2: Process Analytical Technology (PAT) workflow for confirming CMA synthesis.
Step-by-Step Methodology:
-
Blanking: Collect a background spectrum of the anhydrous solvent (DCM) using a Diamond ATR probe.[1]
-
Precursor Loading: Dissolve N-(hydroxymethyl)acetamide in DCM.
-
Validation Point: Confirm the presence of the Amide I band at 1662 cm⁻¹ and the broad O-H stretch at ~3300-3400 cm⁻¹ .
-
-
Reaction Initiation: Add thionyl chloride dropwise at 0°C under nitrogen atmosphere.
-
Monitoring: Scan every 2 minutes.
-
Endpoint: The reaction is complete when the 1662 cm⁻¹ peak is fully resolved into the higher frequency species.
Troubleshooting & Validation
Distinguishing CMA from Hydrolysis Artifacts
The most common error in characterizing N-(chloromethyl)acetamide is analyzing its hydrolysis product (N-hydroxymethylacetamide) or its decomposition product (Acetamide + Formaldehyde).[1]
| Observation | Diagnosis | Corrective Action |
| Amide I at 1650–1660 cm⁻¹ | Hydrolysis: Sample has reverted to precursor or acetamide.[1] | Ensure all solvents are dried over molecular sieves.[1] Use a nitrogen glovebox for sampling.[1] |
| Broad Peak >3400 cm⁻¹ | Moisture: Presence of water or alcohol (-OH).[1] | The -Cl group is gone. Re-synthesize under strictly anhydrous conditions. |
| Doublet at 1680/1660 cm⁻¹ | Incomplete Reaction: Mixture of CMA and precursor.[1] | Increase reaction time or reagent equivalents. |
Reference Standards
For instrument calibration, use 2-Chloro-N-methylacetamide (CAS 96-30-0) as a stable surrogate.[1] While the Cl is on the acyl group in this molecule (causing a shift to ~1670 cm⁻¹), it provides a safe reference for the "chloro-amide" electronic environment [4].
References
-
BenchChem. (2025).[1] N-(Mercaptomethyl)acetamide: A Comprehensive Technical Guide. Retrieved from [1]
-
National Institutes of Health (NIH). (2022).[1] Synthesis and characterization of maleimide-functionalized polystyrene-SiO2/TiO2 hybrid nanocomposites. (Data on N-chloromethyl maleimide IR shifts). Retrieved from [1]
-
MDPI. (2022).[1] Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.[1] (Comparative data for chloromethyl-substituted amides). Retrieved from [1]
-
NIST Chemistry WebBook. (2025).[1] 2-Chloro-N-methylacetamide Infrared Spectrum.[1][2][3] National Institute of Standards and Technology.[1] Retrieved from [1]
-
All Sciences Proceedings. (2025). Synthesis of N-(hydroxymethyl)benzamide and IR Characterization. Retrieved from [1]
Comparative Guide: TLC Visualization Methods for N-(chloromethyl)acetamide
Executive Summary & Compound Profile
N-(chloromethyl)acetamide (CAS: 44398-42-7) presents a unique challenge in Thin Layer Chromatography (TLC) analysis. Structurally defined as
-
Alkylating Reactivity: The chloromethyl group is highly electrophilic (an alkylating agent).
-
Amide Functionality: The backbone contains a secondary amide (
).
The Detection Problem:
This molecule lacks a conjugated
The Solution: This guide evaluates three distinct visualization strategies. The 4-(4-Nitrobenzyl)pyridine (NBP) method is identified as the superior protocol for specificity, directly targeting the compound's alkylating nature. The Chlorine/o-Tolidine method serves as a high-sensitivity alternative for the amide backbone.
Chemical Profile
| Property | Detail | Implication for TLC |
| Structure | No aromatic ring; UV inactive. | |
| Reactivity | Electrophilic ( | Reacts with nucleophilic stains (NBP). |
| Functionality | Secondary Amide | Reacts with chlorination/oxidation stains. |
| Safety | High Toxicity | Potent alkylating agent; handle with extreme care. |
Comparative Analysis of Visualization Methods
The following table summarizes the performance of available staining techniques based on experimental sensitivity, specificity, and stability.
| Method | Mechanism | Sensitivity (LOD) | Specificity | Stability of Spot | Rating |
| A. NBP (Nitrobenzylpyridine) | Alkylation of Pyridine Ring | High (~0.5 µg) | Excellent (Specific to alkylating agents) | Low (Fades < 1 hr) | ★★★★★ (Recommended) |
| B. Chlorine / o-Tolidine | N-Chlorination / Oxidation | High (~0.1-0.5 µg) | Good (Specific to amides/peptides) | Moderate | ★★★★☆ |
| C. Silver Nitrate ( | Halogen Precipitation | Moderate | Moderate (Any halide) | High (Turns black) | ★★★☆☆ |
| D. Iodine Vapor | Physical Adsorption | Low to Moderate | Poor (Universal) | Very Low (Reversible) | ★★☆☆☆ |
| E. UV 254 nm | Fluorescence Quenching | Very Low | Non-specific | N/A | ★☆☆☆☆ |
Primary Protocol: 4-(4-Nitrobenzyl)pyridine (NBP)
Best For: Confirming the integrity of the reactive chloromethyl group.
Mechanism of Action
The NBP test is a nucleophilic substitution reaction. The pyridine nitrogen of the NBP reagent attacks the electrophilic methylene carbon of N-(chloromethyl)acetamide, displacing the chloride. Subsequent basification (alkalinization) deprotonates the benzylic carbon, creating a highly conjugated, blue/violet chromophore.
Figure 1: Reaction pathway for NBP staining. The formation of the blue adduct confirms the presence of an active alkylating agent.
Experimental Protocol
Safety Warning: NBP is an irritant. The analyte is an alkylating agent.[1] Perform all steps in a fume hood.
-
Preparation of Reagents:
-
Solution A (NBP): Dissolve 5 g of 4-(4-nitrobenzyl)pyridine in 100 mL of Acetone.
-
Solution B (Base): Dissolve 10 mL of Piperidine in 90 mL of Acetone (Alternative: 0.2 M NaOH in water/ethanol).
-
-
Application:
-
Elute the TLC plate and dry it completely with a stream of cold air (remove all mobile phase).
-
Dip the plate into Solution A or spray heavily.
-
-
Heating (Critical Step):
-
Heat the plate at 110°C for 5–10 minutes . This drives the alkylation reaction.
-
Observation: The plate will remain colorless or turn slightly yellow.
-
-
Visualization:
-
Cool the plate to room temperature.
-
Spray with Solution B (Base).
-
Result: Intense blue/violet spots appear immediately against a light background.
-
-
Note: The color is transient and may fade within 30–60 minutes. Photograph immediately.
Secondary Protocol: Chlorine / o-Tolidine
Best For: High-sensitivity detection of the amide backbone (useful if the chloride has hydrolyzed).
Mechanism of Action
This method relies on the conversion of the amide nitrogen (
Figure 2: Workflow for Chlorine/o-Tolidine staining. Incomplete removal of excess chlorine (Step 2) will result in a dark background.[2]
Experimental Protocol
Safety Warning: o-Tolidine is a carcinogen. Chlorine gas is toxic.[3] Use double-gloving and a high-efficiency fume hood.
-
Preparation of Reagents:
-
Chlorination Source:[3] A tank of
gas OR a 1:1 mixture of 1.5% and 10% HCl (generates in situ). -
Tolidine Reagent: Dissolve 160 mg o-tolidine in 30 mL glacial acetic acid; dilute to 500 mL with distilled water; add 1 g KI.
-
-
Chlorination:
-
Place the dried TLC plate in a glass chamber saturated with Chlorine gas for 15–20 minutes.
-
-
Aeration (The "Art" of the Stain):
-
Remove the plate and place it in the fume hood air stream for 2–5 minutes.
-
Goal: Remove free
adsorbed on the silica (which causes background noise) but retain the chemically bonded N-Cl on the analyte.
-
-
Visualization:
-
Spray the plate with the Tolidine Reagent.[2]
-
Result: Blue-black spots on a white background.
-
Alternative Methods & Troubleshooting
Silver Nitrate ( )[4]
-
Protocol: Spray with 0.1 g
in 1 mL water + 20 mL acetone.[4] Expose to UV light.[3][4][5][6][7]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Result: Gray/Black spots (
precipitate). -
Utility: Good for confirming the presence of Chlorine, but less specific than NBP.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| NBP: No Spots | Insufficient heating time. | Increase heating to 10 min at 110°C to ensure alkylation. |
| NBP: Rapid Fading | Acidic silica gel. | Ensure the base spray (Solution B) saturates the plate.[2] |
| Tolidine: Dark Background | Excess Chlorine remaining. | Increase aeration time (Step 3) before spraying Tolidine. |
| Tailing Spots | Hydrolysis of analyte. | Avoid protic solvents (methanol/water) in the mobile phase; use Ethyl Acetate/Hexane. |
References
-
Detection of Alkylating Agents: Friedman, O. M., & Boger, E. (1961). Colorimetric Estimation of Nitrogen Mustards in Aqueous Solution. Analytical Chemistry, 33(7), 906–910. Link
-
NBP Staining Protocol: Merck KGaA. (n.d.). TLC Visualization Reagents: 4-(4-Nitrobenzyl)pyridine. Link
-
Chlorine-Tolidine Method: Reindl, F., & Hoppe, W. (1954).[3] Über ein neues Färbeverfahren zum Nachweis von Aminosäuren, Peptiden und Proteinen auf Papierchromatogrammen und Elektropherogrammen. Chemische Berichte, 87(8), 1103–1107. Link
-
Compound Data: National Center for Biotechnology Information. (2025).[2][4][8] PubChem Compound Summary for CID 13029859, N-(chloromethyl)acetamide. Link
Sources
- 1. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. sarponggroup.com [sarponggroup.com]
- 4. benchchem.com [benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. TLC stains [reachdevices.com]
- 7. epfl.ch [epfl.ch]
- 8. N,N-bis(chloromethyl)acetamide | C4H7Cl2NO | CID 62113 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of N-chloromethyl acetamide and its Isomer
For researchers, scientists, and drug development professionals engaged in the characterization of reactive intermediates, electrophilic synthons, and potential genotoxic impurities, a nuanced understanding of mass spectrometry fragmentation is paramount. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-chloromethyl acetamide, a reactive N-haloamide. To provide a robust analytical context, we will compare its predicted fragmentation behavior with the experimentally determined fragmentation of its structural isomer, 2-chloro-N-methylacetamide. This comparison will highlight how the position of the chlorine atom fundamentally dictates the fragmentation pathways, offering a clear guide for structural elucidation.
Introduction: The Significance of Isomer-Specific Fragmentation
N-chloromethyl acetamide and 2-chloro-N-methylacetamide share the same molecular formula (C₃H₆ClNO) and molecular weight (107.54 g/mol ), making them indistinguishable by low-resolution mass spectrometry based on the molecular ion alone.[1] However, the distinct locations of the chlorine atom—on the nitrogen in the former and on the acetyl group in the latter—create unique electronic environments that lead to vastly different and predictable fragmentation patterns under electron ionization. Understanding these differences is crucial for unambiguous identification in complex matrices and for mechanistic studies in drug development and chemical synthesis.
Theoretical Framework: Principles of Amide and Halogen Fragmentation
The fragmentation of these molecules is governed by established principles of mass spectrometry.[2] For amides, common fragmentation pathways include α-cleavage adjacent to the carbonyl group and cleavage of the amide C-N bond.[3] For halogenated compounds, the loss of the halogen radical or a hydrogen halide molecule is a typical fragmentation route. The stability of the resulting carbocations and radical species plays a critical role in determining the most favorable fragmentation pathways.[4]
Predicted Fragmentation of N-chloromethyl acetamide
As of this writing, a publicly available experimental mass spectrum for N-chloromethyl acetamide is not readily accessible in common databases. However, based on fundamental principles of mass spectrometry, a highly probable fragmentation pattern can be predicted. The key structural feature of N-chloromethyl acetamide is the N-Cl bond, which is expected to be a primary site of initial ionization and subsequent fragmentation.
A dominant fragmentation pathway is anticipated to be the α-cleavage with respect to the nitrogen atom, leading to the loss of a chlorine radical. This would generate a resonance-stabilized N-acyliminium ion, a common and stable intermediate in the fragmentation of N-substituted amides.[5][6]
Key Predicted Fragmentation Pathways:
-
Loss of Chlorine Radical (Cl•): The most probable initial fragmentation is the homolytic cleavage of the N-Cl bond to lose a chlorine radical (mass 35/37 u). This would result in a highly stable N-acyliminium ion at m/z 72. This ion is expected to be the base peak or a very prominent peak in the spectrum.
-
Formation of Acetyl Cation: Cleavage of the N-CH₂ bond could lead to the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43.
-
Loss of Chloromethyl Radical (•CH₂Cl): Fragmentation of the N-C bond could result in the loss of a chloromethyl radical, leading to a fragment at m/z 58.
Predicted Mass Spectrum Data for N-chloromethyl acetamide
| m/z | Predicted Fragment Ion | Chemical Formula | Predicted Relative Abundance | Notes |
| 107/109 | [CH₃CONHCH₂Cl]⁺• | [C₃H₆ClNO]⁺• | Low | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 72 | [CH₃CONHCH₂]⁺ | [C₃H₆NO]⁺ | High (likely Base Peak) | Formation of a resonance-stabilized N-acyliminium ion via loss of Cl•. |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Moderate | Acetyl cation from cleavage of the amide bond. |
| 58 | [CH₃CONH]⁺ | [C₂H₄NO]⁺ | Low to Moderate | Resulting from the loss of the chloromethyl radical. |
Experimental Fragmentation of 2-chloro-N-methylacetamide: A Comparative Analysis
The experimental electron ionization mass spectrum of 2-chloro-N-methylacetamide is available from the NIST Mass Spectrometry Data Center.[1] Its fragmentation pattern provides a stark contrast to the predicted pattern for N-chloromethyl acetamide, underscoring the influence of the chlorine atom's position.
In 2-chloro-N-methylacetamide, the chlorine is on the acetyl group. This leads to fragmentation pathways dominated by cleavages alpha to the carbonyl group and the loss of chlorine-containing fragments.
Experimental Mass Spectrum Data for 2-chloro-N-methylacetamide
| m/z | Fragment Ion | Chemical Formula | Relative Abundance (from NIST) | Notes |
| 107/109 | [ClCH₂CONHCH₃]⁺• | [C₃H₆ClNO]⁺• | Moderate | Molecular ion peak with the chlorine isotopic signature.[1] |
| 58 | [CH₃NHCO]⁺ | [C₂H₄NO]⁺ | High (Base Peak) | Resulting from α-cleavage and loss of the chloromethyl radical (•CH₂Cl).[2] |
| 42 | [C₂H₄N]⁺ | [C₂H₄N]⁺ | Moderate | Further fragmentation of the m/z 58 ion. |
Side-by-Side Comparison and Structural Elucidation
| Feature | N-chloromethyl acetamide (Predicted) | 2-chloro-N-methylacetamide (Experimental) | Significance for Structural Elucidation |
| Molecular Ion (m/z 107/109) | Present, likely low abundance | Present, moderate abundance[1] | Confirms molecular weight and presence of one chlorine atom for both isomers. |
| Base Peak | Predicted at m/z 72 | m/z 58 [2] | This is the most critical differentiating feature. The presence of a base peak at m/z 72 is a strong indicator of the N-chloromethyl structure, while a base peak at m/z 58 points to the 2-chloro-N-methyl isomer. |
| Key Fragment (m/z 72) | High abundance (N-acyliminium ion) | Absent or very low abundance | The formation of the N-acyliminium ion is characteristic of the loss of a radical from the nitrogen substituent. |
| Key Fragment (m/z 58) | Low to moderate abundance | High abundance (Base Peak)[2] | The prominent peak at m/z 58 in the isomer's spectrum is due to the facile loss of the chloromethyl radical from the acetyl group. |
Visualizing the Fragmentation Pathways
To further clarify the distinct fragmentation mechanisms, the following diagrams illustrate the primary cleavage points for both isomers.
Predicted Fragmentation of N-chloromethyl acetamide
Caption: Predicted major fragmentation pathways for N-chloromethyl acetamide.
Experimental Fragmentation of 2-chloro-N-methylacetamide
Caption: Experimentally observed fragmentation of 2-chloro-N-methylacetamide.
Experimental Protocol: Electron Ionization Mass Spectrometry
For researchers wishing to verify these findings or analyze similar compounds, the following is a standard protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the sample in a volatile, inert solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
Ensure the sample is dry, as moisture can interfere with the analysis.
-
-
GC-MS System Configuration:
-
Gas Chromatograph:
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-350.
-
Scan Speed: 1000 amu/s.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the mass spectrum of the chromatographic peak corresponding to the analyte.
-
Analyze the resulting spectrum, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern with the predicted and known patterns for the isomers.
-
Experimental Workflow Diagramdot
Sources
- 1. 2-Chloro-N-methylacetamide [webbook.nist.gov]
- 2. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Comparative Analysis Guide: Purity Determination of N-(chloromethyl)acetamide
Executive Summary: The Analytical Paradox of N-Haloalkyl Amides
N-(chloromethyl)acetamide (CMA) is a critical electrophilic intermediate used to introduce the acetamidomethyl (Acm) protecting group in peptide synthesis and as a scaffold in medicinal chemistry. Unlike its liquid, highly volatile, and carcinogenic analogs (e.g., chloromethyl methyl ether or MOM-Cl), CMA offers the advantage of being a crystalline solid, improving handling safety.
However, its utility is inextricably linked to its purity. As a reactive alkylating agent, CMA is inherently unstable, prone to hydrolysis and dimerization. Elemental Analysis (EA) has long been the industry standard for bulk purity verification, but for CMA, EA data can be deceptive.
This guide objectively compares Elemental Analysis against Quantitative NMR (qNMR) and HPLC , demonstrating why a multi-modal approach is required to validate this specific reagent. We provide theoretical baselines, simulated experimental data, and detailed protocols to ensure your synthesis relies on verified starting materials.
Technical Profile & Theoretical Baseline
Before analyzing purity, one must establish the theoretical baseline for the target molecule.
-
CAS Number: 44398-42-7 (related: 13029859 PubChem CID)
-
Molecular Formula:
[6] -
Molecular Weight: 107.54 g/mol [6]
-
Physical State: Crystalline Solid (Melting Point: ~105–108 °C, varies with purity)
Table 1: Theoretical Elemental Composition
Calculated based on atomic weights: C (12.01), H (1.008), N (14.01), Cl (35.45), O (16.00)
| Element | Theoretical Mass % | Tolerance Range (±0.4%) | Diagnostic Significance |
| Carbon (C) | 33.50% | 33.10% – 33.90% | High C indicates solvent retention or dimerization. |
| Hydrogen (H) | 5.62% | 5.22% – 6.02% | High H often indicates moisture (hydrolysis risk). |
| Nitrogen (N) | 13.02% | 12.62% – 13.42% | Stable marker; deviations suggest gross contamination. |
| Chlorine (Cl) | 32.96% | 32.56% – 33.36% | Critical Attribute. Low Cl confirms hydrolysis. |
Comparative Analysis: EA vs. Alternatives
The core challenge with CMA is distinguishing the active electrophile from its hydrolyzed byproduct, N-(hydroxymethyl)acetamide, and the starting material, acetamide.
Method A: Elemental Analysis (The Bulk Standard)
Mechanism: Combustion (CHN) and Titration/Ion Chromatography (Cl).
-
Pros: rapid assessment of bulk composition; excellent for detecting inorganic salt contamination.
-
Cons: "Blind" to structural isomers. A mixture of Acetamide +
solvent could theoretically mimic the C/H/N ratio of CMA. Most importantly, it cannot distinguish between active chlorine and ionic chloride (degradation product) without specific modification.
Method B: Quantitative NMR (The Specificity Standard)
Mechanism: Proton (
-
Pros: Definitively identifies the
methylene doublet (~5.2 ppm). Instantly reveals hydrolysis ( ) and starting material. -
Cons: Requires expensive instrumentation; sample preparation in deuterated solvents must be anhydrous to prevent in-tube degradation.
Method C: HPLC (The Stability Risk)
Mechanism: Reverse-phase chromatography.[3]
-
Pros: High sensitivity for trace organic impurities.
-
Cons: Not Recommended for Routine Assay. CMA hydrolyzes rapidly in standard aqueous/organic mobile phases. Normal-phase HPLC is required but often yields poor peak shape for amides.
Table 2: Performance Comparison Matrix
| Feature | Elemental Analysis (EA) | Quantitative NMR (qNMR) | RP-HPLC (UV) |
| Specificity | Low (Bulk average) | High (Structural) | Medium (Retention time) |
| Stability Impact | Low (Solid state analysis) | Medium (Solvent dependent) | High (Hydrolysis risk) |
| Cl Detection | Direct (Quantitative) | Indirect (Inferred) | None |
| Sample Size | ~2–5 mg | ~10–20 mg | <1 mg |
| Verdict | Required for CoA | Required for Activity | Avoid for Assay |
Experimental Data Analysis
The following data illustrates a typical scenario where EA detects a problem that visual inspection missed.
Scenario: A batch of CMA was stored at room temperature for 6 months. It remained a white solid.
Table 3: Experimental Data Set (Simulated Degradation)
| Element | Theoretical | Fresh Batch (Pass) | Aged Batch (Fail) | Interpretation of Failure |
| C | 33.50% | 33.45% | 34.10% | Slight increase due to loss of heavy Cl atom. |
| H | 5.62% | 5.65% | 6.10% | Increase indicates moisture absorption/hydrolysis. |
| N | 13.02% | 13.00% | 13.50% | Relative increase as total mass decreases (loss of HCl). |
| Cl | 32.96% | 32.85% | 28.40% | CRITICAL FAILURE. ~14% loss of active Cl. |
Causality: The "Aged Batch" has undergone partial hydrolysis. The Chlorine content dropped significantly because the hydrolysis byproduct (HCl) is volatile and escapes the solid matrix, or forms salts that alter the mass balance. EA is the most reliable tool for flagging this specific "silent" degradation.
Visualization: Degradation & Analysis Workflows
Diagram 1: Hydrolysis Pathway of CMA
This diagram illustrates why Chlorine content is the primary stability indicator.
Caption: Spontaneous hydrolysis of CMA in the presence of moisture leads to loss of active chlorine.
Diagram 2: Recommended Analytical Workflow
A self-validating protocol ensuring no false positives.
Caption: Sequential workflow prioritizing EA for bulk screening followed by qNMR for structural confirmation.
Validated Experimental Protocols
Protocol A: Elemental Analysis (Chlorine Focus)
Standard CHN combustion is insufficient; Halogen determination is required.
-
Sample Prep: Dry the sample in a vacuum desiccator over
for 4 hours to remove surface moisture. -
Combustion: Perform standard CHN combustion analysis.
-
Chlorine Determination (Schöniger Flask Method):
-
Weigh ~10 mg of sample onto ash-free filter paper.
-
Burn in an oxygen-filled flask containing absorbing solution (typically
/NaOH). -
Titration: Titrate the resulting solution with 0.01 N
using a potentiometric endpoint detection. -
Calculation:
-
Protocol B: Quantitative NMR (qNMR)
Designed to prevent in-situ degradation.
-
Solvent: Use anhydrous DMSO-d6. (Chloroform-d often contains trace acid which catalyzes degradation).
-
Internal Standard: Weigh ~10 mg of Maleic Acid (traceable standard) and ~10 mg of CMA into the same vial.
-
Acquisition:
-
Pulse delay (d1) > 30 seconds (to ensure full relaxation).
-
Scans: 16–32.
-
-
Integration:
-
Integrate the Maleic Acid singlet (~6.3 ppm) normalized to known moles.
-
Integrate the CMA
doublet (~5.2–5.4 ppm).
-
-
Validation: The molar ratio must match the weight ratio within 2%.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13029859, N-(chloromethyl)acetamide. Retrieved February 25, 2026, from [Link]
- Zaugg, H. E., & Martin, W. B. (1965). Alpha-Amidoalkylations at Carbon. Organic Reactions, 14, 52. (Foundational text on N-chloromethyl amide reactivity).
-
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Acetamide, N-(chloromethyl)-. Retrieved February 25, 2026, from [Link]
- Gao, H., et al. (2012). Synthesis and antitumor activity of N-chloromethylated derivatives.
Disclaimer: This guide is for research purposes only. N-(chloromethyl)acetamide is a hazardous alkylating agent. Always consult the Safety Data Sheet (SDS) before handling.
Sources
- 1. N,N-bis(chloromethyl)acetamide | CAS: 56343-50-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. US3944608A - Synthesis of N-[1-(chloromethyl)propyl]acetamide - Google Patents [patents.google.com]
- 3. Acetamide, 2-chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)- | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N,N-bis(chloromethyl)acetamide | C4H7Cl2NO | CID 62113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(chloromethyl)acetamide | C3H6ClNO | CID 13029859 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Safety Protocol: N-(chloromethyl)acetamide
The following technical guide details the personal protective equipment (PPE) and safety protocols for handling N-(chloromethyl)acetamide (CAS 44398-42-7).
Hazard Class: Alkylating Agent / Corrosive / Potential Carcinogen Primary Risk: Direct DNA alkylation and release of Hydrogen Chloride (HCl) and Formaldehyde upon hydrolysis.
Executive Safety Directive
N-(chloromethyl)acetamide is a reactive electrophile containing a labile chlorine atom on the
Critical Warning: Standard laboratory nitrile gloves may not provide sufficient protection against prolonged contact. This compound requires a Multi-Barrier Defense Strategy due to its potential to permeate standard elastomers and its hydrolysis byproducts (HCl, Formaldehyde).
Hazard Mechanism & Causality
Understanding the chemical behavior dictates the PPE choice.
| Chemical Property | Physiological Hazard | PPE Implication |
| Electrophilic N-CH₂-Cl Group | Alkylating Agent: Transfers the acetamidomethyl group to DNA bases (guanine), causing mutations or cell death. | Skin: Barrier must be chemically inert (Laminate) to prevent permeation. Standard latex is useless. |
| Hydrolytic Instability | Corrosive/Toxic Gas: Reacts with moisture (sweat/mucosa) to release HCl (acid burn) and N-(hydroxymethyl)acetamide (formaldehyde precursor). | Respiratory/Eye: Full-face protection or fume hood is mandatory to prevent mucosal damage from acid gas generation. |
| Lipophilicity | Dermal Absorption: Can rapidly cross the stratum corneum, entering the bloodstream. | Body: Tychem® or coated Tyvek® sleeves are required to cover gaps between gloves and lab coat. |
PPE Selection Matrix
This system uses a "Redundant Barrier" approach. Do not rely on a single layer of protection.
A. Hand Protection (The Double-Glove System)
Rationale: N-chloromethyl compounds can permeate nitrile. A laminate inner liner provides chemical impermeability, while an outer nitrile glove provides grip and mechanical protection.
| Layer | Material | Specification | Purpose |
| Inner Glove | Silver Shield® / 4H® (PE/EVOH Laminate) | >2.7 mil | Chemical Barrier: Resists permeation for >480 mins against broad-spectrum alkylators. |
| Outer Glove | High-Grade Nitrile | >5 mil (Extended Cuff) | Mechanical/Sacrificial: Protects the inner glove from tears; provides grip; sacrificial layer for splashes. |
| Protocol | Taping | Chem-Tape® | Tape the inner glove to the lab coat sleeve; tape the outer glove over the cuff. |
B. Respiratory & Eye Protection
Rationale: Hydrolysis releases HCl vapors. Eyes are the most vulnerable entry point for corrosive gases.
-
Primary Engineering Control: Handle strictly within a certified Fume Hood (Face velocity: 80–100 fpm).
-
PPE (In Hood): Chemical Splash Goggles (ANSI Z87.1) + Face Shield (8-inch). Safety glasses are insufficient due to vapor risk.
-
PPE (Outside Hood/Spill): Full-Face Air-Purifying Respirator (APR) with OV/AG/P100 Cartridges (Organic Vapor / Acid Gas / HEPA).
C. Body Protection
-
Standard: Cotton Lab Coat (Fire Resistant).
-
Enhanced: Tychem® Apron or Sleeves.
-
Why: Cotton absorbs liquids, holding the alkylating agent against the skin. Tychem repels splashes.
-
-
Footwear: Closed-toe, leather/synthetic leather (impermeable). No mesh sneakers.
Operational Workflow: The "Zero-Contact" Loop
This workflow ensures that at no point does the chemical have a direct path to the operator.
Figure 1: The "Zero-Contact" handling loop emphasizes the specific donning/doffing sequence to prevent secondary contamination.
Step-by-Step Protocol
Phase 1: Preparation
-
Neutralization Bath: Prepare a beaker of 5% Sodium Bicarbonate (
) or 10% Sodium Thiosulfate in the hood. This is for neutralizing small drips/contaminated tools immediately. -
Absorbent Pads: Line the work surface with plastic-backed absorbent pads (absorbent side up).
Phase 2: Handling
-
Weighing: Do not weigh on an open bench. Move the balance into the hood or use a portable draft shield.
-
Transfer: Use disposable spatulas/pipettes. Discard immediately into the solid waste container inside the hood. Do not re-use glassware without prior decontamination.
Phase 3: Decontamination & Doffing
-
Tool Decon: Rinse contaminated spatulas/glassware in the Neutralization Bath before removing them from the hood.
-
Outer Glove Removal: Rinse outer nitrile gloves with water/soap while still wearing them (removes gross contamination). Peel them off inside-out.
-
Inner Glove Removal: Inspect Silver Shield gloves. If clean, remove by grasping the inside cuff. Discard as hazardous waste.
Emergency Response & Disposal
Spill Management
-
Minor Spill (<10 mL/g):
-
Alert nearby personnel.
-
Cover with absorbent pads soaked in 5% Sodium Bicarbonate (neutralizes acid generation).
-
Wait 10 minutes.
-
Collect pads into a double-bagged hazardous waste container.
-
-
Major Spill: Evacuate the lab. Call EHS. Do not attempt to clean without SCBA if vapors are present.
First Aid
-
Skin Contact: Immediate flush with water for 15 minutes .[1][2][3][4] Do not use organic solvents (ethanol/DMSO) as they increase skin absorption.
-
Eye Contact: Flush for 15 minutes while holding eyelids open. Seek emergency medical attention (Ophthalmologist).
Disposal
-
Waste Labeling: "Hazardous Waste: N-(chloromethyl)acetamide. Toxic / Corrosive / Alkylating Agent."
-
Segregation: Do not mix with strong oxidizers or strong bases (exothermic reaction risk). Dispose of via high-temperature incineration service.
References
-
PubChem. (n.d.). N-(chloromethyl)acetamide | C3H6ClNO.[5] National Library of Medicine. Retrieved February 25, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved February 25, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
